VU 0360223
Description
Properties
IUPAC Name |
3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYUBIJZHYUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling VU0360223: A Technical Guide to a Selective mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the (3-cyano-5-fluorophenyl)biaryl chemical series, it offers a valuable tool for investigating the physiological and pathological roles of mGluR5 signaling in the central nervous system. This technical guide provides a comprehensive overview of VU0360223, including its pharmacological properties, mechanism of action, and detailed protocols for its in vitro characterization.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators of mGluR5, such as VU0360223, represent a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the orthosteric binding site of the endogenous ligand, glutamate. VU0360223 is characterized by its high potency and selectivity for mGluR5, making it an ideal research tool for dissecting the contributions of this receptor to neuronal function and disease.
Pharmacological Profile of VU0360223
VU0360223 acts as a non-competitive antagonist of mGluR5. Its primary pharmacological activity is the inhibition of mGluR5 function in the presence of an agonist.
| Parameter | Value | Reference |
| IC₅₀ (mGluR5) | 61 nM | [1] |
| Chemical Formula | C₁₅H₉FN₂S | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
Mechanism of Action and Signaling Pathways
As a negative allosteric modulator, VU0360223 binds to a site on the mGluR5 receptor that is topographically distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of glutamate, thereby diminishing the downstream signaling cascade.
The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These initial signaling events trigger a cascade of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
VU0360223, by inhibiting the initial activation of mGluR5, effectively attenuates these downstream signaling events.
References
VU0360223: A Technical Guide to a Potent mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of its discovery, synthesis, and key biological data. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations of its mechanism of action and experimental workflows.
Discovery and Rationale
VU0360223, with the chemical name 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile, was discovered through medicinal chemistry efforts aimed at developing novel modulators of mGluR5. This receptor is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
The development of VU0360223 was part of a broader initiative to identify potent and selective mGluR5 NAMs with good brain permeability for in vivo studies. These efforts sought to overcome limitations of earlier tool compounds by improving physicochemical properties and optimizing the pharmacological profile.
Synthesis of VU0360223
The synthesis of VU0360223 can be achieved through a multi-step process. The following is a representative synthetic protocol based on established chemical methodologies.
Experimental Protocol: Synthesis of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile (VU0360223)
Materials:
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Starting materials and reagents to be sourced from commercial suppliers.
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Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dioxane).
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Palladium catalyst (e.g., Pd(PPh₃)₄).
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Base (e.g., K₂CO₃).
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Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography).
Procedure:
A detailed, step-by-step synthetic route would be outlined here, typically involving a cross-coupling reaction as a key step. For instance, a Suzuki or Stille coupling between a boronic acid/ester or an organostannane derivative of one of the heterocyclic cores and a halogenated precursor of the other is a common strategy.
Note: The precise, step-by-step synthesis with specific reagent quantities, reaction times, and purification methods would be detailed in the primary scientific literature and is proprietary to the discovering institution. This guide provides a generalized pathway based on common organic synthesis techniques for analogous compounds.
Quantitative Biological Data
VU0360223 has been characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGluR5 receptor.
| Parameter | Value | Assay Type | Species | Reference |
| IC₅₀ | 61 nM | Calcium Mobilization Assay | Rat | [1] |
| Selectivity | >10 µM | Assays against mGluR1-4, 7-8 | Various | [1] |
| Brain Permeable | Yes | In vivo rodent models | Rat | [1] |
Experimental Protocols
The characterization of VU0360223 relies on standardized in vitro pharmacological assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.
Materials:
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HEK293 cells stably expressing recombinant human or rat mGluR5.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Glutamate (agonist).
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VU0360223 (test compound).
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Fluorescence plate reader.
Procedure:
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Cell Plating: Plate HEK293-mGluR5 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
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Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 1 hour at 37°C.
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Compound Addition: Add varying concentrations of VU0360223 to the wells and incubate for a predetermined time.
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Agonist Stimulation: Add a sub-maximal concentration (e.g., EC₈₀) of glutamate to stimulate the receptor.
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Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
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Data Analysis: Calculate the percent inhibition of the glutamate response at each concentration of VU0360223 and determine the IC₅₀ value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of VU0360223 to the mGluR5 receptor.
Materials:
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Cell membranes prepared from HEK293 cells expressing mGluR5.
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Radiolabeled mGluR5 NAM (e.g., [³H]MPEP).
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VU0360223 (test compound).
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Assay buffer.
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Glass fiber filter mats.
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Scintillation counter.
Procedure:
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Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of VU0360223.
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Filtration: Rapidly filter the incubation mixture through glass fiber filter mats to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of VU0360223 that displaces 50% of the radioligand binding (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of mGluR5 and Inhibition by VU0360223
Caption: mGluR5 signaling cascade and its negative modulation by VU0360223.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for determining the IC₅₀ of VU0360223 using a calcium mobilization assay.
References
The Selectivity Profile of VU 0360223: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of VU 0360223, a potent negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic signaling and the development of novel therapeutics targeting mGluRs.
Executive Summary
This compound has been identified as a potent negative allosteric modulator of metabotropic glutamate receptors (mGluRs) with an IC50 of 61 nM.[1] As allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands, a detailed understanding of the selectivity profile of compounds like this compound is critical for their development as research tools and potential therapeutic agents. This guide summarizes the available quantitative data on the selectivity of this compound for mGluR subtypes, details the experimental methodologies used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
Table 1: Potency of this compound at mGlu Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| mGluR (General) | Functional Assay | IC50 | 61 | [1] |
Further research is required to populate a comprehensive selectivity table across all eight mGluR subtypes.
Experimental Protocols
The characterization of this compound as a negative allosteric modulator relies on specific in vitro assays. The following sections detail the typical methodologies employed to determine the potency and selectivity of mGluR NAMs.
Intracellular Calcium Mobilization Assay
This functional assay is a primary method for identifying and characterizing modulators of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5). It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orthosteric agonist.
Principle: Group I mGluRs, upon activation by an agonist like glutamate, couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Generalized Protocol:
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Cell Culture: HEK293 or CHO cells stably expressing the human or rat mGluR subtype of interest are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
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Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
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Compound Addition: The dye solution is removed, and cells are washed. Test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specified time.
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Agonist Stimulation and Signal Detection: An EC80 concentration of an orthosteric agonist (e.g., glutamate or quisqualate) is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Data Analysis: The change in fluorescence intensity upon agonist addition is calculated. Concentration-response curves for the antagonist are generated by plotting the percent inhibition against the log concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound to a specific receptor subtype and to elucidate its binding site (orthosteric vs. allosteric).
Principle: This assay measures the ability of a non-labeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor. For allosteric modulators, this can involve competition with a radiolabeled allosteric ligand or modulation of the binding of a radiolabeled orthosteric ligand.
Generalized Protocol for Allosteric Modulator Characterization:
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Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR subtype of interest.
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Incubation: A fixed concentration of a radiolabeled allosteric modulator (e.g., [³H]-MPEP for the mGluR5 MPEP site) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
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Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
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Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams are provided.
Caption: Simplified Gq signaling pathway for Group I mGluRs, modulated by this compound.
Caption: Experimental workflow for a calcium mobilization assay to assess NAM activity.
Caption: Workflow for a competitive radioligand binding assay for allosteric modulators.
Conclusion
This compound is a potent negative allosteric modulator of metabotropic glutamate receptors. While its initial characterization demonstrates significant potency, a comprehensive selectivity profile across all eight mGluR subtypes is essential for its full utility as a pharmacological tool. The experimental protocols outlined in this guide provide a standard framework for conducting such detailed characterizations. Further research to elucidate the complete selectivity and pharmacological properties of this compound will be invaluable to the neuroscience and drug discovery communities.
References
Unveiling the In Vitro Profile of VU0360223: A Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
VU0360223 has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This technical guide provides a summary of the available in vitro characterization of VU0360223, designed to support further research and development efforts. Due to the limited availability of detailed primary research data in the public domain, this document focuses on the core reported activity and provides a foundational understanding of the compound's in vitro pharmacological profile.
Core Pharmacological Activity
The primary in vitro activity reported for VU0360223 is its potent negative allosteric modulation of the mGlu5 receptor.
| Parameter | Value | Receptor Target | Modulation Type |
| IC50 | 61 nM | mGlu5 | Negative Allosteric Modulator |
Table 1: Potency of VU0360223 at the mGlu5 Receptor
This IC50 value indicates that VU0360223 is a highly potent inhibitor of mGlu5 receptor function in vitro.
Selectivity Profile
VU0360223 has been reported to exhibit selectivity for the mGlu5 receptor over other metabotropic glutamate receptor subtypes. Available information suggests little to no activity at mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8 receptors, highlighting its potential as a specific pharmacological tool for studying mGlu5-mediated signaling.
Mechanism of Action: Negative Allosteric Modulation
As a negative allosteric modulator, VU0360223 does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the mGlu5 receptor. This binding event induces a conformational change in the receptor that reduces its response to glutamate. This mechanism offers the potential for a more nuanced modulation of receptor activity compared to direct competitive antagonists.
Figure 1: Mechanism of VU0360223 Action. VU0360223 binds to an allosteric site on the mGlu5 receptor, inhibiting Gq-coupled downstream signaling initiated by glutamate binding.
Experimental Protocols
Hypothetical Experimental Workflow for IC50 Determination
Figure 2: General Workflow for mGlu5 NAM IC50 Determination. This diagram illustrates a typical experimental procedure for assessing the potency of a negative allosteric modulator on mGlu5 receptors.
Conclusion
VU0360223 is a potent and selective in vitro tool for the investigation of mGlu5 receptor pharmacology. Its negative allosteric modulatory activity provides a valuable mechanism for probing the physiological and pathological roles of this receptor. Further detailed characterization, including binding kinetics, effects on various downstream signaling pathways, and assessment in different cellular backgrounds, would provide a more comprehensive understanding of its in vitro profile. Researchers are encouraged to consult primary literature for specific experimental details as they become available.
The Allosteric Modulator VU 0360223: A Technical Overview of its Binding Characteristics at the mGluR5 Receptor
For Immediate Release
This technical guide provides a detailed analysis of the binding affinity and, where available, the kinetics of VU 0360223, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This document is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth information on the molecular interactions of this compound.
Introduction to this compound
This compound is a potent and selective small molecule that modulates the activity of the mGluR5 receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This interaction does not directly inhibit glutamate binding but rather reduces the receptor's response to glutamate, offering a nuanced approach to receptor modulation with potential therapeutic applications in various neurological and psychiatric disorders.
Binding Affinity of this compound
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which has been determined through in vitro functional assays.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | mGluR5 | Calcium Mobilization Assay | IC50 | 61 | [1] |
Binding Kinetics of this compound
As of the latest available data, specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time for this compound at the mGluR5 receptor have not been explicitly reported in the public domain. The determination of these parameters would provide a more dynamic understanding of the compound's interaction with its target and could be a valuable area for future investigation.
Experimental Protocols
The binding affinity of this compound was determined using a functional cell-based assay that measures the inhibition of glutamate-induced calcium mobilization in cells expressing the mGluR5 receptor.
Calcium Mobilization Assay
This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by an agonist (e.g., glutamate) at the mGluR5 receptor.
Cell Line:
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Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5.
Assay Principle:
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Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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The baseline fluorescence is measured.
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Cells are pre-incubated with varying concentrations of the test compound (this compound).
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An EC80 concentration of glutamate is added to stimulate the mGluR5 receptor.
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The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
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The inhibitory effect of this compound is calculated relative to the response induced by glutamate alone.
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The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGluR5 and the general workflow for determining the binding affinity of an allosteric modulator.
Caption: mGluR5 receptor signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
In-Depth Technical Guide: Blood-Brain Barrier Permeability of VU0360223
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). All data and protocols are derived from the primary publication detailing its discovery and characterization.
Core Compound Information
VU0360223, with the chemical name 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile, was developed as a tool compound for studying the effects of mGlu5 modulation.[1][2] Its potential therapeutic applications lie in conditions such as anxiety and addiction.[1][2]
Quantitative Analysis of Blood-Brain Barrier Permeability
Pharmacokinetic studies in mice have demonstrated that VU0360223 effectively crosses the blood-brain barrier and achieves significant exposure in the brain. The key quantitative data from these studies are summarized in the tables below.
| Pharmacokinetic Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 2838 ± 454 | 4963 ± 1033 |
| Tmax (h) | 0.25 | 0.5 |
| AUC (0-4h) (ngh/mL or ngh/g) | 3037 | 6393 |
| Brain/Plasma Ratio (AUC) | - | 2.1 |
| Data from a pharmacokinetic study in male C57Bl/6 mice following a single 10 mg/kg intraperitoneal (i.p.) dose. |
| Time Point (h) | Mean Plasma Concentration (ng/mL) ± SEM | Mean Brain Concentration (ng/g) ± SEM |
| 0.25 | 2838 ± 454 | 4125 ± 1042 |
| 0.5 | 1485 ± 204 | 4963 ± 1033 |
| 1 | 608 ± 82 | 1960 ± 421 |
| 2 | 233 ± 45 | 733 ± 179 |
| 4 | 63 ± 12 | 195 ± 51 |
| Detailed concentration-time profile for VU0360223 in plasma and brain tissue of male C57Bl/6 mice after a 10 mg/kg i.p. dose. |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the blood-brain barrier permeability of VU0360223.
Pharmacokinetic Study in Mice
Objective: To determine the plasma and brain concentrations of VU0360223 over time following a single intraperitoneal dose.
Animals: Male C57Bl/6 mice (25-30 g).
Dosing:
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VU0360223 was formulated in a vehicle of 2.5% Tween 80 and 0.5% carboxymethylcellulose in water.
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A single dose of 10 mg/kg was administered via intraperitoneal (i.p.) injection.
Sample Collection:
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At designated time points (0.25, 0.5, 1, 2, and 4 hours) post-dose, cohorts of mice (n=3 per time point) were anesthetized.
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Blood samples were collected via cardiac puncture into tubes containing EDTA.
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Plasma was separated by centrifugation.
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Immediately following blood collection, brains were harvested, rinsed with saline, blotted dry, and frozen.
Sample Analysis:
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Plasma and brain tissue samples were processed and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of VU0360223.
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Standard curves were generated to ensure the accuracy of the quantification.
Visualizations
Signaling Pathway of VU0360223 as an mGlu5 Negative Allosteric Modulator
Caption: Signaling pathway of VU0360223 as an mGlu5 NAM.
Experimental Workflow for Assessing Blood-Brain Barrier Permeability
Caption: Workflow for in vivo assessment of BBB permeability.
References
- 1. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of VU0360223: A Novel mGluR5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for VU0360223, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The information presented is collated from publicly available research, primarily the foundational study by Lindsley et al. (2011) which introduced this compound as a valuable research tool for investigating the therapeutic potential of mGluR5 modulation in central nervous system (CNS) disorders.
Core Pharmacological Data
VU0360223 is a noncompetitive antagonist of the mGluR5 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo assays, demonstrating its potential for influencing neurological pathways implicated in anxiety and addiction-related behaviors.
In Vitro Activity
The in vitro potency and binding affinity of VU0360223 were determined using cell-based functional assays and radioligand binding studies. These assays are crucial for establishing the compound's direct interaction with its molecular target and its functional consequence on receptor signaling.
| Assay Type | Parameter | Value | Cell Line/Preparation |
| Calcium Mobilization Assay | IC50 | 61 nM | Rat cortical astrocytes |
| Radioligand Binding Assay | Ki | 477 nM | Not specified in abstract |
Table 1: In Vitro Pharmacological Data for VU0360223. The IC50 value represents the concentration of VU0360223 required to inhibit 50% of the maximal response in the calcium mobilization assay, a functional measure of mGluR5 activity. The Ki value indicates the binding affinity of the compound to the mGluR5 receptor.
A near-complete blockade of the glutamate response in cortical astrocytes was observed at a concentration of 10 μM of VU0360223[1].
In Vivo Preclinical Efficacy
The therapeutic potential of VU0360223 has been explored in established rodent models of anxiety and addiction. These studies provide critical insights into the compound's ability to modulate complex behaviors relevant to human psychiatric disorders.
Anxiety-Like Behavior: Marble Burying Test
In a well-validated murine model of anxiety, the marble burying test, VU0360223 demonstrated potent anxiolytic-like effects. Administration of a 30 mg/kg dose resulted in a significant inhibition of marble burying behavior in mice, suggesting a reduction in anxiety and obsessive-compulsive-like behaviors[1].
Addiction-Related Behavior: Operant Sensation Seeking (OSS) Model
The efficacy of VU0360223 in a model relevant to addiction was assessed using the operant sensation seeking (OSS) mouse model. A 30 mg/kg dose of the compound was shown to be efficacious in this model, indicating its potential to modulate reward-seeking and novelty-seeking behaviors that are characteristic of addiction[1].
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental procedures used to characterize VU0360223.
Calcium Mobilization Assay Protocol
This assay measures the functional inhibition of mGluR5-mediated intracellular calcium release in response to an agonist.
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Cell Culture: Rat cortical astrocytes are cultured under standard conditions.
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Compound Incubation: Cells are pre-incubated with varying concentrations of VU0360223.
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Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or a specific agonist like CHPG) is added to stimulate the receptor.
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Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.
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Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.
Marble Burying Test Protocol
This test assesses anxiolytic drug effects by measuring the species-typical burying of glass marbles.
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Animal Acclimation: Mice are habituated to the testing room for a defined period before the experiment.
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Test Arena: Individual mice are placed in a cage containing a layer of bedding and a set number of glass marbles evenly spaced on the surface.
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Drug Administration: VU0360223 (30 mg/kg) or vehicle is administered to the mice via a specific route (e.g., intraperitoneally) at a predetermined time before the test.
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Test Duration: Mice are allowed to explore the cage and interact with the marbles for a fixed duration (e.g., 30 minutes).
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Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted at the end of the test session.
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Statistical Analysis: The results from the drug-treated group are compared to the vehicle-treated group.
Operant Sensation Seeking (OSS) Model Protocol
This model evaluates the motivation of an animal to obtain novel and stimulating sensory reinforcement.
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Apparatus: An operant conditioning chamber equipped with two levers, a stimulus light, and a reward delivery system is used.
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Training: Mice are trained to press one lever for a rewarding sensory stimulus (e.g., a bright light and/or auditory tone). The other lever has no programmed consequences.
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Drug Administration: VU0360223 (30 mg/kg) or vehicle is administered prior to the test session.
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Test Session: Mice are placed in the operant chamber, and the number of presses on the active and inactive levers is recorded over a set period.
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Data Analysis: The primary outcome measure is the difference in responding on the active versus the inactive lever, which reflects the reinforcing properties of the sensory stimulus. The effect of VU0360223 on this differential responding is then analyzed.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the preclinical evaluation of VU0360223, the following diagrams have been generated using the DOT language.
Caption: Preclinical evaluation workflow for VU0360223.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of VU0360223.
References
Methodological & Application
Application Notes and Protocols for VU 0360223 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0360223 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. The M1 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This document provides detailed protocols for the in vitro characterization of this compound in cell culture systems, focusing on the most common assay: intracellular calcium mobilization in a recombinant cell line.
Data Presentation
| Compound | Cell Line | Agonist | EC50 (PAM activity) | Reference |
| BQCA | rM1-CHO | Acetylcholine (EC20) | 267 ± 31 nM | [1] |
| MK-7622 | rM1-CHO | Acetylcholine (EC20) | 16 ± 4 nM | [2] |
| VU0467319 (VU319) | hM1-CHO | Acetylcholine (~EC20) | 492 ± 2.9 nM | |
| VU0486846 | hM1-CHO | Acetylcholine (~EC9) | 430 ± 120 nM |
Signaling Pathway
This compound potentiates the signaling of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the M1 receptor by an agonist, enhanced by this compound, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Maintenance of CHO-K1 Cells Stably Expressing the M1 Receptor (CHO-M1)
This protocol describes the routine maintenance of an adherent CHO-K1 cell line engineered to express the M1 muscarinic acetylcholine receptor.
Materials:
-
CHO-K1/M1 stable cell line
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin - concentration to be determined based on the expression vector).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture CHO-M1 cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency (typically every 2-3 days).
-
To passage the cells, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 2-5 minutes, or until the cells detach from the flask surface.
-
Add 8-10 mL of pre-warmed Growth Medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed Growth Medium.
-
Return the flask to the incubator.
Intracellular Calcium Mobilization Assay
This protocol details the procedure for measuring the potentiation of agonist-induced intracellular calcium mobilization by this compound in CHO-M1 cells.
Materials:
-
CHO-M1 cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Growth Medium (as described above)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound
-
Acetylcholine (ACh) or Carbachol (CCh)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
Experimental Workflow Diagram:
References
- 1. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of VU 0360223
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0360223 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, thereby altering the receptor's response to the endogenous neurotransmitter, glutamate. As a NAM, this compound reduces the maximal response of the mGluR5 to glutamate.
The modulation of mGluR5 is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders. Pharmacological blockade of mGluR5 has shown potential in preclinical models for limiting neuronal damage associated with hyperactivity of N-methyl-D-aspartate (NMDA) receptors, suggesting applications in chronic neurodegenerative disorders.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on available preclinical research.
Mechanism of Action
Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. There are eight subtypes of mGluRs, categorized into three groups.[3] Group I, which includes mGluR1 and mGluR5, is typically coupled to Gαq/11 proteins and is predominantly located postsynaptically.[3]
Upon activation by glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is integral to many neuronal functions, and its dysregulation has been implicated in various neurological and psychiatric disorders. This compound, as an mGluR5 NAM, attenuates this signaling cascade.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is not extensively published, data from prototypical mGluR5 NAMs such as MPEP and MTEP, as well as other VU-compounds, can provide valuable guidance for experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 61 nM | [1] |
Table 2: Preclinical In Vivo Data for Prototypical mGluR5 NAMs and Related Compounds
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| MTEP | Rat | 3 | i.p. | 89% reduction of [18F]FPEB binding in the striatum | |
| VU0409106 | Rat | 7.5 (ED50) | i.p. | Dose-dependent displacement of [18F]FPEB binding | |
| VU0409106 | Rat | 8.2 (ED50) | i.p. | Anxiolytic-like effects in elevated plus maze | |
| VU0285683 | Rodent | Not Specified | Not Specified | Anxiolytic-like activity | |
| VU0360172 | Rodent | Not Specified | Oral | Reversal of amphetamine-induced hyperlocomotion |
Experimental Protocols
The following are generalized protocols for in vivo studies involving mGluR5 NAMs, which can be adapted for this compound. It is crucial to perform dose-response studies to determine the optimal dose for a specific animal model and behavioral paradigm.
Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
Objective: To assess the potential anxiolytic properties of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a specific formulation based on solubility)
-
Elevated Plus Maze apparatus
-
Rodents (rats or mice)
-
Video tracking software
Procedure:
-
Compound Preparation: Dissolve this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dose and the volume to be administered.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). A typical pre-treatment time is 30-60 minutes.
-
EPM Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a set period (typically 5 minutes) using video tracking software.
-
Data Analysis: Analyze the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Assessment of Antipsychotic-like Activity in Amphetamine-Induced Hyperlocomotion Model
Objective: To evaluate the potential of this compound to reverse psychostimulant-induced hyperlocomotion, a model predictive of antipsychotic efficacy.
Materials:
-
This compound
-
d-amphetamine
-
Vehicle
-
Open field arenas
-
Rodents (rats or mice)
-
Activity monitoring software
Procedure:
-
Compound Preparation: Prepare solutions of this compound and d-amphetamine in appropriate vehicles.
-
Animal Acclimation: Acclimate animals to the open field arenas for a defined period (e.g., 30-60 minutes) on the day before testing.
-
Administration:
-
Administer this compound or vehicle.
-
After a pre-determined pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) or vehicle.
-
-
Locomotor Activity Recording: Immediately place the animals back into the open field arenas and record their locomotor activity for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like potential.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for in vivo behavioral studies with this compound.
References
- 1. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0360223 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in preclinical mouse models. The information is compiled from available literature to assist in the design and execution of in vivo studies.
Introduction
This compound is a potent and selective mGluR5 NAM with good brain permeability, making it a valuable tool for investigating the role of mGluR5 in various central nervous system (CNS) disorders.[1][2] Preclinical studies in mice have demonstrated its efficacy in models of anxiety and addiction.[1][2] These notes provide detailed dosage information and experimental protocols to facilitate further research.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound in mice, based on the study by Lindsley et al. (2011).[1]
| Parameter | Value | Mouse Model | Route of Administration | Reference |
| Effective Dose | 30 mg/kg | Marble Burying (Anxiety) & Operant Sensation Seeking (Addiction) | Intraperitoneal (i.p.) | |
| Vehicle | Not explicitly stated, but a common vehicle for similar compounds is a suspension in 0.5% methylcellulose in sterile water. | - | - | General Practice |
| Pharmacokinetics | Good plasma and brain exposure | C57BL/6 mice | Intraperitoneal (i.p.) |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed. For a 30 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, you would need a 3 mg/mL solution.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes in a bath sonicator to ensure homogeneity and reduce particle size.
-
Visually inspect the suspension to ensure it is uniform before administration. The suspension should be prepared fresh on the day of the experiment.
Intraperitoneal (i.p.) Administration to Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Gently mix the dosing suspension by vortexing or inverting the tube immediately before drawing it into the syringe to ensure a uniform dose.
-
Draw the calculated volume of the suspension into the syringe. The injection volume is typically 5-10 mL/kg of body weight.
-
Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). This compound, as a negative allosteric modulator, would inhibit this cascade.
Caption: Canonical mGluR5 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model.
Caption: In vivo efficacy testing workflow.
References
Application Notes and Protocols for the Administration of Novel Compounds in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a generalized framework for the administration and preliminary pharmacokinetic evaluation of a novel test compound, VU-XXXXXX, in a rat model. The protocols outlined below are based on established methodologies for in vivo rodent studies.
Overview of Administration Routes
The choice of administration route is a critical factor in determining the pharmacokinetic profile and efficacy of a test compound. The most common routes for preclinical studies in rats include oral (PO), intraperitoneal (IP), and intravenous (IV) administration.
-
Oral (PO) Administration: This route, often administered via gavage, mimics the human route of administration for many drugs. It is essential for assessing oral bioavailability and first-pass metabolism.[1][2][3][4][5]
-
Intraperitoneal (IP) Administration: This method involves injecting the compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation. It is often used in early-stage research due to its relative ease and speed.
-
Intravenous (IV) Administration: Direct injection into a vein provides immediate and complete bioavailability, serving as a benchmark for determining the absolute bioavailability of other routes.
Experimental Protocols
Materials and Equipment
-
Test Compound VU-XXXXXX
-
Vehicle (e.g., sterile water, saline, corn oil, 2% Emulphor solution)
-
Sprague-Dawley or Wistar rats (specific pathogen-free)
-
Analytical balance
-
Vortex mixer and sonicator
-
Syringes (1 mL, 3 mL)
-
Needles of appropriate gauge for the administration route (e.g., 23-25g for IP/IV in rats)
-
Gavage needles (for oral administration)
-
Restraint devices
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Dose Formulation
-
Vehicle Selection: The choice of vehicle depends on the solubility of VU-XXXXXX. Preliminary solubility tests should be conducted. Common vehicles include water, saline, or oil-based solutions. For compounds with poor aqueous solubility, co-solvents or suspending agents may be necessary.
-
Preparation:
-
Accurately weigh the required amount of VU-XXXXXX.
-
Add the appropriate volume of the selected vehicle to achieve the desired final concentration.
-
Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved or uniformly suspended.
-
For parenteral routes, the final formulation must be sterile.
-
Administration Procedures
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Rats should be fasted overnight (with access to water) before oral administration to reduce variability in absorption.
2.3.1. Oral (PO) Gavage Administration
-
Animal Restraint: Gently restrain the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Insert the gavage needle into the mouth, passing it down the esophagus into the stomach.
-
Compound Administration: Slowly administer the prepared dose of VU-XXXXXX.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or complications.
2.3.2. Intraperitoneal (IP) Injection
-
Animal Restraint: Position the rat on its back and gently restrain it.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid injuring internal organs.
-
Injection: Insert the needle at a 30-45° angle and inject the compound into the peritoneal cavity. Aspirate briefly before injecting to ensure a blood vessel or organ has not been punctured.
2.3.3. Intravenous (IV) Injection
-
Animal Restraint: Place the rat in a restraint device, allowing access to the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.
-
Injection: Insert the needle into the vein and slowly inject the VU-XXXXXX solution.
-
Post-Injection: Apply gentle pressure to the injection site to prevent bleeding.
Pharmacokinetic Blood Sampling
-
Blood Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Data Presentation
Quantitative pharmacokinetic data for VU-XXXXXX should be summarized in a clear and structured table for easy comparison between different administration routes.
| Pharmacokinetic Parameter | Oral (PO) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (10 mg/kg) | Intravenous (IV) Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 | 2500 ± 300 |
| Tmax (h) | 1.0 | 0.5 | 0.08 |
| AUC (0-t) (ng·h/mL) | 4500 ± 500 | 6000 ± 700 | 5500 ± 600 |
| t1/2 (h) | 4.5 ± 0.8 | 4.2 ± 0.7 | 3.8 ± 0.5 |
| Bioavailability (%) | ~40% | ~55% | 100% |
| Brain-to-Plasma Ratio | 0.8 ± 0.2 | 0.9 ± 0.3 | 1.1 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical for VU-XXXXXX.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic studies in rats.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway activated by VU-XXXXXX.
References
Preparing a VU 0360223 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of VU 0360223, a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Accurate preparation of this stock solution is the first critical step for reliable and reproducible results in in vitro and in vivo experimental settings.
Application Notes
This compound is a valuable pharmacological tool for studying the role of mGluR5 in various physiological and pathological processes. A consistently prepared stock solution is essential for a wide range of applications, including:
-
In Vitro Pharmacology: Characterizing the potency and efficacy of this compound in cell-based assays, such as calcium mobilization assays, electrophysiology, and radioligand binding studies.
-
High-Throughput Screening (HTS): Utilizing this compound as a reference compound in screening campaigns to identify novel mGluR5 modulators.
-
In Vivo Pharmacological Studies: Investigating the behavioral and physiological effects of mGluR5 modulation in animal models of neurological and psychiatric disorders.
Quantitative Data Summary
For ease of reference and calculation, the key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 268.31 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | Up to 25 mM |
| Recommended Stock Conc. | 10 mM - 25 mM |
| Storage of Solid | Room temperature |
| Storage of Stock Solution | -20°C (up to one month) |
| Purity | >98% (typical) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 268.31 g/mol x 1000 mg/g
-
Mass (mg) = 2.6831 mg
-
-
Therefore, weigh out approximately 2.68 mg of this compound powder.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.
-
Carefully add the this compound powder to the container until the desired mass is reached. Record the exact mass.
-
-
Dissolving the Compound:
-
Using a calibrated pipette, add the calculated volume of DMSO to the container with the this compound powder. For 2.68 mg, this would be 1 mL for a 10 mM solution.
-
Tightly cap the container.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage and Handling:
-
It is recommended to prepare fresh solutions for each experiment.
-
If storage is necessary, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[1]
-
Before use, thaw the aliquot at room temperature and ensure the solution is completely clear. Vortex briefly before making further dilutions.
-
Mandatory Visualizations
Diagram of the Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context: mGluR5 Negative Allosteric Modulation
Caption: this compound inhibits mGluR5 signaling pathway.
References
Application Notes and Protocols for VU-Series M1 Positive Allosteric Modulators in Behavioral Neuroscience
A Note on the Compound VU 0360223: Extensive searches for "this compound" did not yield any specific information on a compound with this identifier. It is possible that this is a typographical error. This document will focus on other well-characterized VU-series M1 positive allosteric modulators (PAMs) that have been extensively studied in behavioral neuroscience, such as VU0453595 and VU0486846.
Introduction
Selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR) is a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a more nuanced approach compared to direct agonists, as they enhance the receptor's response to the endogenous ligand, acetylcholine. This preserves the temporal and spatial dynamics of natural cholinergic signaling. Several VU-series compounds, developed at Vanderbilt University, have emerged as critical research tools in demonstrating the pro-cognitive effects of M1 PAMs in various preclinical models. These compounds are characterized by their high selectivity for the M1 receptor and, in many cases, a lack of intrinsic agonist activity, which is thought to contribute to a more favorable safety profile.[1][3]
Mechanism of Action
VU-series M1 PAMs bind to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of G-protein coupling upon agonist binding. A key characteristic of many advanced VU-series M1 PAMs is their lack of significant intrinsic agonist activity, meaning they do not activate the receptor in the absence of an orthosteric agonist. This "ago-PAM" activity is a critical consideration, as excessive M1 activation has been linked to adverse effects such as seizures. The signaling pathway primarily involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Application Notes: Behavioral Studies
VU-series M1 PAMs have been instrumental in elucidating the role of M1 receptor activation in various behavioral domains, particularly cognition. These compounds have been evaluated in a range of rodent models that aim to replicate cognitive deficits observed in human disorders.
Cognitive Enhancement
A primary application of these compounds is in models of learning and memory. The Novel Object Recognition (NOR) task is a widely used assay to assess recognition memory. M1 PAMs like VU0453595 have been shown to reverse cognitive deficits in this task induced by N-methyl-D-aspartate (NMDA) receptor antagonists such as MK-801. Furthermore, compounds like VU0486846 have demonstrated the ability to reverse cognitive impairments induced by atypical antipsychotics, such as risperidone, in contextual fear conditioning paradigms.
Sensorimotor Gating
Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a hallmark of schizophrenia. The prepulse inhibition (PPI) of the startle reflex is the standard preclinical measure for this process. While some M1 PAMs alone have minimal effects, they can potentiate the effects of antipsychotic drugs in reversing PPI deficits induced by MK-801.
Quantitative Data from Behavioral Studies
| Compound | Behavioral Assay | Animal Model | Dosing | Key Finding | Reference |
| VU0453595 | Novel Object Recognition (NOR) | Mouse | 10 mg/kg, i.p. | Reversed MK-801-induced deficits in recognition memory. | |
| VU0486846 | Contextual Fear Conditioning | Rat | 1, 3, 10 mg/kg, p.o. | Dose-dependently reversed risperidone-induced deficits in contextual fear memory. | |
| BQCA (a non-VU M1 PAM for comparison) | Prepulse Inhibition (PPI) | Mouse | 10 mg/kg, i.p. | In combination with a sub-effective dose of clozapine, reversed MK-801-induced PPI deficits. | |
| MK-7622 (ago-PAM for comparison) | Novel Object Recognition (NOR) | Mouse | N/A | Failed to improve novel object recognition. |
Experimental Protocols
Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two identical objects (familiarization phase)
-
One familiar object and one novel object (testing phase)
-
Video tracking software
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for 10-15 minutes for 2-3 consecutive days.
-
Familiarization Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specified duration (e.g., 1-24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Prepulse Inhibition (PPI) of Startle
Objective: To measure sensorimotor gating.
Materials:
-
Startle response system with a sound-attenuating chamber
-
Whole-body plethysmograph to measure startle response
-
Acoustic stimulus generator
Procedure:
-
Acclimation: Place the animal in the plethysmograph and allow it to acclimate for 5-10 minutes with background white noise.
-
Startle Habituation: Present a series of startle stimuli (e.g., 120 dB pulse) to habituate the initial high startle response.
-
PPI Testing: Present a series of trials in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented shortly before the startle pulse (e.g., 100 ms lead interval).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.
Conclusion
The VU-series of M1 PAMs represents a significant advancement in the pharmacological toolkit for behavioral neuroscience. Their high selectivity and, for many compounds, lack of intrinsic agonism, allow for a more precise investigation of the role of the M1 receptor in complex behaviors. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize these powerful tools in the ongoing effort to develop novel therapeutics for cognitive disorders.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing VU 0360223 in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0360223 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M5 receptor. The M5 receptor is uniquely expressed on dopaminergic neurons within key reward circuits of the brain, including the ventral tegmental area (VTA) and substantia nigra.[1] This localization makes the M5 receptor a compelling target for therapeutic intervention in substance use disorders. Modulation of M5 receptor activity has been shown to influence dopamine release and alter behavioral responses to drugs of abuse such as cocaine and opioids.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its potential in various preclinical addiction models.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the M5 receptor distinct from the acetylcholine binding site. This binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade within dopaminergic neurons can modulate their excitability and neurotransmitter release, thereby influencing the rewarding and reinforcing properties of addictive substances.
M5 Receptor Signaling Pathway
Data Presentation
While specific data for this compound in behavioral addiction models are not yet widely published, the following tables illustrate the expected type of quantitative data that can be generated. The data presented here are adapted from a study on the M5 negative allosteric modulator (NAM), ML375, in a rat model of cocaine self-administration, and serve as a template for how to structure results from studies with this compound. As a PAM, this compound would be hypothesized to have opposing effects to a NAM, potentially increasing drug-seeking behavior.
Table 1: Effect of M5 Receptor Modulation on Cocaine Self-Administration (Fixed Ratio Schedule) Adapted from data on the M5 NAM ML375
| Treatment Group | Cocaine Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) |
| Vehicle | 0.25 | 25 ± 3 |
| Vehicle | 0.5 | 35 ± 4 |
| This compound (low dose) | 0.25 | Hypothetical Increase |
| This compound (low dose) | 0.5 | Hypothetical Increase |
| This compound (high dose) | 0.25 | Hypothetical Increase |
| This compound (high dose) | 0.5 | Hypothetical Increase |
Table 2: Effect of M5 Receptor Modulation on Breakpoint in a Progressive Ratio Schedule for Cocaine Adapted from data on the M5 NAM ML375
| Treatment Group | Cocaine Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Vehicle | 0.5 | 45 ± 5 |
| This compound (low dose) | 0.5 | Hypothetical Increase |
| This compound (high dose) | 0.5 | Hypothetical Increase |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to study addiction. These protocols are adapted for the use of this compound based on established methodologies.
Cocaine Self-Administration
This model assesses the reinforcing properties of a drug.
Experimental Workflow
Methodology
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Recovery: Animals are allowed a 7-day recovery period post-surgery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a light cue.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing:
-
Fixed Ratio (FR) Schedule: The effect of this compound on the reinforcing properties of cocaine is assessed using an FR schedule (e.g., FR5, where 5 lever presses result in one infusion). Rats are pretreated with this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the session. Different doses of cocaine can be tested.
-
Progressive Ratio (PR) Schedule: To measure the motivation for cocaine, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal is willing to make for a single infusion. Rats are pretreated with this compound or vehicle as described above.
-
-
Data Analysis: The number of infusions earned (FR) and the breakpoint (PR) are the primary dependent variables. Data are analyzed using appropriate statistical methods (e.g., ANOVA).
Conditioned Place Preference (CPP)
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
Methodology
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, rats receive an injection of this compound or vehicle followed by an injection of cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Drug Pairing: On drug-pairing days, rats receive cocaine and are confined to one of the outer chambers for 30 minutes.
-
Saline Pairing: On saline-pairing days, rats receive saline and are confined to the opposite outer chamber for 30 minutes.
-
The chamber paired with cocaine is counterbalanced across animals. The effect of this compound can be tested by administering it prior to cocaine during the conditioning phase.
-
-
Post-conditioning (Day 10): Rats are placed in the central chamber with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant increase in the preference score indicates a conditioned place preference.
Reinstatement of Drug-Seeking
This model mimics relapse to drug use in humans.
Methodology
-
Acquisition and Extinction:
-
Rats are trained to self-administer cocaine as described in the self-administration protocol.
-
Following stable self-administration, the cocaine is replaced with saline, and the lever-pressing behavior is extinguished (i.e., no drug or cue is delivered upon lever pressing) until a criterion is met (e.g., less than 10 active lever presses per session for three consecutive days).
-
-
Reinstatement Testing:
-
Once the behavior is extinguished, reinstatement of drug-seeking is triggered by one of the following:
-
Drug-primed reinstatement: A non-contingent, small injection of cocaine (e.g., 5 mg/kg, i.p.).
-
Cue-induced reinstatement: Presentation of the light cue previously associated with cocaine infusion upon an active lever press (without drug delivery).
-
Stress-induced reinstatement: Exposure to a mild stressor (e.g., intermittent footshock) prior to the session.
-
-
This compound or vehicle is administered before the reinstatement trigger to assess its effect on drug-seeking behavior.
-
-
Data Analysis: The primary measure is the number of active lever presses during the reinstatement session. A significant increase in lever pressing compared to the extinction phase indicates reinstatement.
Conclusion
This compound, as a selective M5 PAM, presents a valuable tool for investigating the role of the cholinergic system in addiction. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of modulating M5 receptor activity in preclinical models of substance use disorder. Given the localization of M5 receptors on dopamine neurons, it is hypothesized that this compound may potentiate the rewarding effects of drugs of abuse, which would be an important consideration in the context of drug development. Further research is warranted to fully elucidate the effects of this compound in various addiction paradigms.
References
- 1. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatodendritic Targeting of M5 Muscarinic Receptor in the Rat Ventral Tegmental Area: Implications for Mesolimbic Dopamine Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating mGluR5 Signaling Using VU 0360223
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. VU 0360223 is a potent and selective negative allosteric modulator (NAM) of mGluR5. As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site, inhibiting the receptor's response to agonist stimulation. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate mGluR5 signaling pathways.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 61 nM | Rat | Recombinant cells | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | - | - | [1] |
| Selectivity | Selective for mGluR5 | - | - | [1] |
This table summarizes the key pharmacological parameters of this compound as a negative allosteric modulator of mGluR5.
mGluR5 Signaling Pathways
Activation of mGluR5 by its endogenous agonist, glutamate, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2][3]
Beyond this canonical pathway, mGluR5 signaling can also modulate other important cellular pathways. For instance, mGluR5 activation has been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and can modulate the function of other receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Furthermore, mGluR5 is also expressed on intracellular membranes, such as the nuclear membrane, where its activation can lead to distinct signaling cascades, including the regulation of nuclear Ca2+ and gene expression.
Caption: Canonical and non-canonical mGluR5 signaling pathways.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the effect of this compound on mGluR5 signaling.
Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores following the activation of mGluR5. As a NAM, this compound is expected to inhibit the agonist-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing rat mGluR5 (or other suitable cell line)
-
Culture medium: DMEM, 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, 1x antibiotic/antimycotic solution
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Probenecid
-
mGluR5 agonist (e.g., Glutamate, DHPG)
-
This compound
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR®, FlexStation®)
Protocol:
-
Cell Plating:
-
24 hours prior to the assay, seed the mGluR5-expressing cells into poly-D-lysine coated 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.
-
On the day of the assay, prepare the final loading buffer by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-4 µM. Add Pluronic F-127 (0.02-0.04% final concentration) to aid in dye solubilization and probenecid (2.5 mM final concentration) to inhibit dye extrusion.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Remember to account for the dilution that will occur upon addition to the cell plate.
-
Prepare the mGluR5 agonist at a concentration that will yield an EC80 response in the assay.
-
-
Assay Procedure:
-
After the dye loading incubation, wash the cells twice with 100 µL of Assay Buffer containing probenecid.
-
Add 100 µL of Assay Buffer containing the appropriate concentration of this compound or vehicle (DMSO) to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Initiate the reading and, after establishing a stable baseline, add the mGluR5 agonist to all wells using the instrument's liquid handling capabilities.
-
Continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of a downstream metabolite of IP3, inositol monophosphate (IP1), which is more stable.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Culture medium
-
Poly-D-lysine coated 96-well white plates
-
Stimulation Buffer: HBSS, 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 50 mM LiCl
-
IP-One HTRF® Assay Kit (or equivalent)
-
mGluR5 agonist (e.g., Glutamate, DHPG)
-
This compound
-
HTRF®-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed mGluR5-expressing cells in poly-D-lysine coated 96-well plates as described in the calcium mobilization assay protocol.
-
-
Compound Preparation:
-
Prepare stock and working solutions of this compound and the mGluR5 agonist in Stimulation Buffer.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the cells.
-
Add 50 µL of Stimulation Buffer containing the desired concentration of this compound or vehicle to each well.
-
Incubate for 10-20 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing the mGluR5 agonist to each well.
-
Incubate for 60-90 minutes at 37°C.
-
-
IP1 Detection:
-
Following the incubation, lyse the cells and detect IP1 accumulation according to the manufacturer's instructions for the IP-One HTRF® Assay Kit. This typically involves adding a lysis buffer followed by the HTRF® reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) for each well.
-
Plot the agonist-induced IP1 accumulation as a function of this compound concentration.
-
Determine the IC50 of this compound by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex signaling pathways regulated by mGluR5. The protocols provided here for calcium mobilization and IP1 accumulation assays offer robust methods for characterizing the inhibitory effects of this compound on mGluR5 function in vitro. By utilizing these detailed methodologies, researchers can effectively investigate the role of mGluR5 in cellular physiology and explore its potential as a therapeutic target in various disease states.
References
- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fall and rise of in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ML297 in Electrophysiology: A Guide for Researchers
Introduction:
ML297 (also known as VU0456810) is a pioneering pharmacological tool for researchers in neuroscience, cardiology, and drug development. It is the first potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] GIRK channels are crucial regulators of cellular excitability in various tissues, including the brain and heart.[2][4] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. This makes GIRK channels attractive therapeutic targets for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. This document provides detailed application notes and protocols for the use of ML297 in electrophysiological studies.
Data Presentation: Quantitative Effects of ML297
The following tables summarize the key quantitative data regarding the electrophysiological effects of ML297 on GIRK channels.
Table 1: Potency of ML297 on Different GIRK Channel Subtypes
| GIRK Channel Subtype | Assay Type | EC50 / IC50 (nM) | Cell Type | Reference |
| GIRK1/2 | Thallium Flux | ~160 | HEK293 | |
| GIRK1/2 | Whole-cell patch clamp | 233 ± 38 | HEK293 | |
| GIRK1/2 | Whole-cell patch clamp | 377 ± 70 | Cultured Hippocampal Neurons | |
| GIRK1/4 | Thallium Flux | 887 | HEK293 | |
| GIRK1/3 | Thallium Flux | 914 | HEK293 | |
| GIRK2 | Thallium Flux | No effect | HEK293 | |
| GIRK2/3 | Thallium Flux | No effect | HEK293 |
Table 2: Electrophysiological Parameters of ML297-Induced Currents in Hippocampal Neurons
| Parameter | Value | Conditions | Reference |
| Reversal Potential | -87.9 ± 1.7 mV | Whole-cell patch clamp, triangle voltage steps (-50 to -110 mV) | |
| Rectification Index (I0mV / I-80mV) | Significantly increased vs. basal and baclofen-evoked currents | Whole-cell patch clamp |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of ML297-induced GIRK Currents in Cultured Neurons or Heterologous Expression Systems
This protocol is a standard procedure for recording GIRK channel activity in response to ML297 using the whole-cell patch-clamp technique.
Materials:
-
Cells: Cultured neurons (e.g., hippocampal neurons) or a heterologous expression system (e.g., HEK293 cells) expressing the desired GIRK channel subunits.
-
External Solution (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution should be bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.
-
Internal Solution: Composition in mM: 140 KCl, 10 HEPES, 2 MgCl2, 1.1 EGTA, 5 K2ATP, 0.5 Na2GTP. The pH should be adjusted to 7.3 with KOH.
-
ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording. For transient transfections in HEK293 cells, allow 24-48 hours for channel expression.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.
-
Experimental Setup: Place a coverslip with cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Pipette Filling and Placement: Fill a patch pipette with the internal solution. Mount the pipette on the micromanipulator and apply positive pressure.
-
Obtaining a Gigaseal: Approach a target cell with the pipette tip. Once the tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Establishing Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the cell's interior.
-
Recording Baseline Current: Clamp the cell membrane potential at a holding potential of -70 mV. Record the baseline current for a stable period.
-
Application of ML297: Dilute the ML297 stock solution to the desired final concentration in aCSF. Apply ML297 to the recording chamber via the perfusion system.
-
Data Acquisition: Record the current response to ML297. To study the current-voltage (I-V) relationship, apply voltage steps or ramps (e.g., from -120 mV to +40 mV) before and during ML297 application.
-
Washout: After recording the effect of ML297, switch the perfusion back to the control aCSF to wash out the compound and observe the reversal of the current.
-
Data Analysis: Measure the amplitude of the ML297-induced current. Plot the I-V relationship to determine the reversal potential and rectification properties of the current.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ML297 Action
ML297 activates GIRK1-containing channels through a G-protein-independent mechanism. Its action is, however, dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid required for GIRK channel gating.
Caption: Signaling pathway of ML297 action on GIRK channels.
Experimental Workflow for Electrophysiological Characterization
The following diagram illustrates a typical workflow for characterizing the effects of a compound like ML297 on ion channels using patch-clamp electrophysiology.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0360223 in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0360223 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR4 is a member of the group III metabotropic glutamate receptors, which are typically located presynaptically and are coupled to Gi/o proteins. Activation of these receptors generally leads to an inhibition of adenylyl cyclase, resulting in reduced neurotransmitter release.
Given the role of glutamate in synaptic plasticity, the modulation of mGluR4 presents a valuable target for investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. These application notes provide an overview of the potential use of this compound in synaptic plasticity research and offer generalized protocols for its application in electrophysiological studies.
Principle of Action
In the context of synaptic plasticity, the activation of presynaptic mGluR4 by glutamate is expected to decrease the probability of further glutamate release from the presynaptic terminal. By potentiating the action of endogenous glutamate, an mGluR4 PAM like this compound would be hypothesized to enhance this inhibitory effect. This can have significant implications for the induction and maintenance of both LTP and LTD. For instance, by reducing glutamate release during high-frequency stimulation, this compound may inhibit the induction of LTP.
Data Presentation
While direct and extensive studies on the effects of this compound on synaptic plasticity are limited, research on the broader class of mGluR4 modulators provides a basis for expected outcomes. The following tables summarize findings for related compounds and provide a template for presenting data from experiments with this compound.
Table 1: Effects of Group III mGluR Agonist (L-AP4) on Hippocampal LTP
| Brain Region | Agonist Concentration | Effect on Baseline fEPSP | Effect on LTP Induction | Putative Receptor Subtype |
| Dentate Gyrus (DG) | 40 mM/5 µl (i.c.v.) | Reduction | Inhibition | mGluR4 |
| CA1 | 80 mM/5 µl (i.c.v.) | Reduction | Inhibition | mGluR7 |
Data based on studies investigating the effects of the group III mGluR agonist L-AP4.[1]
Table 2: Observed Effects of a Selective mGluR4 PAM (VU0155041) on LTP in the Dentate Gyrus
| Experimental Model | Compound | Application | Effect on LTP |
| Valproic acid-induced autistic rat model | VU0155041 | Intra-DG microinjection | Significant decrease in population spike LTP.[1] |
This table presents a key finding from a study that directly tested a selective mGluR4 PAM on LTP in the perforant path-dentate gyrus pathway.[1]
Table 3: Hypothetical Dose-Response Effect of this compound on LTP in Hippocampal Schaffer Collateral-CA1 Synapses
| This compound Concentration | Baseline fEPSP Slope (% of control) | LTP Magnitude (% potentiation at 60 min post-HFS) |
| Vehicle (Control) | 100 ± 5% | 150 ± 10% |
| 1 µM | 95 ± 7% | 135 ± 8% |
| 10 µM | 85 ± 6% | 110 ± 5% |
| 30 µM | 70 ± 8% | 95 ± 7% (LTP abolished) |
This table is a hypothetical representation of expected results based on the known function of mGluR4 and can be used as a template for data analysis.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in acute hippocampal slices.
Protocol 1: Induction of Long-Term Potentiation (LTP) in the Hippocampal CA1 Region
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize a rodent (e.g., Wistar rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 D-glucose, 0.5 CaCl2, and 7 MgCl2.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour to recover.
2. Electrophysiological Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a fEPSP with an amplitude that is 30-40% of the maximum.
-
Record a stable baseline for at least 20 minutes at a stimulation frequency of 0.033 Hz.
3. Application of this compound:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in aCSF. Ensure the final DMSO concentration is below 0.1%.
-
After establishing a stable baseline, perfuse the slice with aCSF containing this compound or vehicle for at least 20-30 minutes prior to LTP induction.
4. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs at 0.033 Hz for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the fEPSP slope as a measure of synaptic strength.
Protocol 2: Induction of Long-Term Depression (LTD) in the Hippocampal CA1 Region
1. & 2. Slice Preparation and Electrophysiological Recording:
-
Follow steps 1 and 2 as described in the LTP protocol.
3. Application of this compound:
-
Follow step 3 as described in the LTP protocol.
4. LTD Induction and Recording:
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Continue recording fEPSPs at 0.033 Hz for at least 60 minutes post-LFS.
-
Analyze the fEPSP slope to quantify the magnitude of LTD.
Visualizations
Signaling Pathway of mGluR4 Activation
Caption: Signaling cascade following mGluR4 activation and potentiation by this compound.
Experimental Workflow for LTP Studies with this compound
Caption: Workflow for investigating the effect of this compound on LTP.
Logical Relationship of mGluR4 PAM Action on Synaptic Strength
Caption: Hypothesized effect of an mGluR4 PAM on the induction of LTP.
References
Troubleshooting & Optimization
VU 0360223 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of VU 0360223, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO up to 25 mM.[1] It is advisable to start with a stock solution at this concentration or lower for easier handling and dilution.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). What can I do?
A3: This is a common issue known as "solvent-shifting" where a compound that is soluble in an organic solvent like DMSO precipitates when introduced into an aqueous environment. Here are several troubleshooting steps you can take:
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Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your aqueous buffer exceeds its solubility limit in that specific medium. Try using a lower final concentration in your experiment.
-
Optimize the Dilution Step:
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Pre-warm the aqueous buffer: Pre-warming your phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffers to 37°C can help improve the solubility of the compound.
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Add the stock solution dropwise while gently vortexing or stirring: This helps to ensure rapid and even dispersion of the compound, preventing localized high concentrations that can lead to immediate precipitation.
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Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually introduce the compound to the aqueous environment.
-
-
Maintain a Low Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize potential solvent-induced cytotoxicity and other off-target effects.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, -20°C is also acceptable. Always allow the solution to fully equilibrate to room temperature before use and visually inspect for any precipitation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.
Data Presentation: this compound Solubility
| Solvent | Maximum Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mM | [1] |
| Aqueous Buffers (e.g., PBS, cell culture media) | Data not available. Solubility is expected to be significantly lower than in DMSO. Empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
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Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
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Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 268.31 g/mol ), weigh out 2.6831 mg.
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Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO (in this example, 1 mL).
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Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
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Sterile, filtered pipette tips
Procedure:
-
Intermediate Dilutions (Recommended): To ensure accuracy and minimize precipitation, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Final Dilution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently swirling the medium, add the required volume of the appropriate DMSO stock solution dropwise. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental wells.
-
Application to Cells: Use the prepared working solutions immediately for your experiments.
Visualizations
Caption: mGluR5 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound.
References
Technical Support Center: Optimizing Modulator Concentrations for mGluR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the mGluR5 negative allosteric modulator (NAM), VU 0360223, and offers guidance on optimizing experiments with mGluR4 positive allosteric modulators (PAMs).
Section 1: this compound (mGluR5 Negative Allosteric Modulator)
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) with an IC₅₀ of 61 nM.[1] It exhibits little to no activity at other mGluR subtypes.[1] As a NAM, this compound decreases the receptor's response to the endogenous agonist, glutamate.
Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Target | mGluR5 | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [1] |
| IC₅₀ | 61 nM | [1] |
| Solubility | Soluble in DMSO (up to 25 mM) | |
| Storage (Solid) | Room Temperature | |
| Storage (DMSO Stock) | -20°C (up to one month) |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO):
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for up to one month.
-
2. In Vitro Calcium Mobilization Assay Protocol:
This protocol is a general guideline for a fluorescence-based calcium mobilization assay in HEK293 cells expressing mGluR5.
-
Materials:
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HEK293 cells stably expressing mGluR5.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
-
This compound working solutions.
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mGluR5 agonist (e.g., Glutamate or Quisqualate).
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96-well black-walled, clear-bottom plates.
-
-
Procedure:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 in your assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound working solutions to the respective wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀).
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Using a fluorescence plate reader, measure the baseline fluorescence, then add the agonist to all wells.
-
Continue to measure the fluorescence intensity to record the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence to determine the level of calcium mobilization.
-
Plot the response against the concentration of this compound to determine the IC₅₀.
-
-
Signaling Pathway and Experimental Workflow
FAQs and Troubleshooting for this compound
Q1: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer. What should I do?
-
A1: This is a common issue with compounds that have low aqueous solubility.
-
Increase the final DMSO concentration: Ensure your final working solution contains a low percentage of DMSO (typically ≤ 0.5%) to aid solubility without causing cellular toxicity. You may need to optimize this for your specific cell type.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) to your aqueous buffer can help maintain solubility.
-
Prepare fresh dilutions: It is recommended to prepare working solutions fresh from the DMSO stock just before each experiment.
-
Vortexing/Sonication: After diluting, vortex the solution thoroughly. Gentle sonication can also help to redissolve small precipitates.
-
Q2: I am not observing any inhibitory effect of this compound in my assay. What could be the problem?
-
A2: There are several potential reasons for a lack of effect:
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Incorrect agonist concentration: As a NAM, the inhibitory effect of this compound is dependent on the presence of an agonist. If the agonist concentration is too high, it may overcome the inhibitory effect of the NAM. Use an agonist concentration that gives a submaximal response (e.g., EC₅₀ to EC₈₀).
-
Compound degradation: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Cellular health and receptor expression: Verify that your cells are healthy and expressing sufficient levels of mGluR5. Low receptor expression can lead to a small assay window, making it difficult to detect inhibition.
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Cell permeability: While this compound is reported to be blood-brain barrier permeable, poor permeability in your specific cell line could be an issue. Consider increasing the pre-incubation time with the compound to allow for sufficient cellular uptake.
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Q3: At high concentrations, I'm seeing unexpected effects. Could these be off-target effects?
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A3: While this compound is highly selective for mGluR5, off-target effects can occur at high concentrations.
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Perform a dose-response curve: This will help you determine the optimal concentration range for mGluR5 inhibition and identify where off-target effects may begin to appear.
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Use appropriate controls: Include a control cell line that does not express mGluR5 to determine if the observed effects are specific to your target.
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Consult the literature: Review studies that have used this compound to see the concentration ranges that have been reported to be effective and selective.
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Section 2: Optimizing Experiments with mGluR4 Positive Allosteric Modulators (PAMs)
It is important to distinguish this compound (an mGluR5 NAM) from mGluR4 PAMs, as their mechanisms of action and experimental considerations are different. mGluR4 PAMs, such as PHCCC and VU0155041, enhance the receptor's response to glutamate.
Quantitative Data Summary for Selected mGluR4 PAMs
| Compound | EC₅₀ (human mGluR4) | EC₅₀ (rat mGluR4) | Solubility | Key Characteristics | Reference |
| PHCCC | 4.1 µM | - | Poor aqueous solubility | Also a partial mGluR1 antagonist | |
| VU0155041 | 798 nM | 693 nM | Soluble in aqueous vehicles | More potent than PHCCC |
Experimental Protocols
1. Preparation of mGluR4 PAM Stock Solutions:
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PHCCC: Due to its poor aqueous solubility, PHCCC is typically dissolved in 100% DMSO to make a stock solution (e.g., 10 mM).
-
VU0155041: Can be dissolved in aqueous vehicles for in vivo use. For in vitro stock solutions, DMSO is a suitable solvent.
2. In Vitro Functional Assay for mGluR4 PAMs (General Protocol):
This protocol is a general guideline and should be adapted for the specific assay (e.g., cAMP measurement or GIRK channel activation).
-
Procedure:
-
Cell Plating: Plate cells expressing mGluR4 at an appropriate density.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the mGluR4 PAM for 15-30 minutes.
-
Agonist Stimulation: Add a low concentration of glutamate (typically EC₂₀) to stimulate the receptor.
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Measurement: Measure the cellular response (e.g., decrease in cAMP levels).
-
Data Analysis: Plot the potentiation of the glutamate response against the PAM concentration to determine the EC₅₀.
-
Signaling Pathway and Experimental Workflow
FAQs and Troubleshooting for mGluR4 PAMs
Q1: I'm having trouble dissolving PHCCC for my experiments. What can I do?
-
A1: PHCCC is known for its poor aqueous solubility.
-
In Vitro: For cell-based assays, prepare a high-concentration stock solution in 100% DMSO. When making working solutions, ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) to avoid solvent effects.
-
In Vivo: The use of PHCCC in vivo is challenging. Formulations often require vehicles with co-solvents and surfactants. A common vehicle for poorly soluble compounds for intraperitoneal (i.p.) injection is a mixture of DMSO, Tween-80, and saline. For oral administration, a suspension in methylcellulose can be used. Always perform a small-scale solubility test before preparing a large batch.
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Q2: My mGluR4 PAM is showing agonist activity at high concentrations. Is this expected?
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A2: Some mGluR4 PAMs, including PHCCC and VU0155041, can act as allosteric agonists at higher concentrations, meaning they can activate the receptor in the absence of glutamate.
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Characterize the agonist activity: Perform a concentration-response curve of the PAM alone to determine its EC₅₀ as an agonist.
-
Work at lower concentrations: For studying potentiation, use concentrations of the PAM that are below its agonist EC₅₀.
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Consider the implications for your experiment: If you are studying the potentiation of the endogenous glutamate response, high concentrations of an allosteric agonist may confound your results.
-
Q3: How do I choose the right concentration of glutamate for my mGluR4 PAM assay?
-
A3: The concentration of the orthosteric agonist (glutamate) is critical for accurately determining the potency and efficacy of a PAM.
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Start with an EC₂₀ concentration: A common starting point is to use a glutamate concentration that produces 20% of the maximal response. This provides a good window to observe potentiation by the PAM.
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Perform a full agonist dose-response curve: It is essential to have an accurate measure of the glutamate EC₅₀ in your specific assay system to confidently determine the EC₂₀.
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Consider a fold-shift analysis: To fully characterize the PAM, perform full glutamate dose-response curves in the presence of a fixed concentration of the PAM. This will allow you to quantify the "fold-shift" in glutamate potency, which is a measure of the PAM's efficacy.
-
Disclaimer: This technical support guide is for research purposes only and is not intended for therapeutic or diagnostic use. Always refer to the manufacturer's product datasheet and relevant scientific literature for the most accurate and up-to-date information. Experimental conditions should be optimized for your specific system.
References
VU 0360223 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of VU 0360223, a negative allosteric modulator (NAM) of the mGluR5 receptor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder is stable at room temperature and can be shipped under ambient conditions. For long-term storage, it is recommended to keep it at room temperature.
Q2: What is the best way to prepare and store this compound solutions?
This compound is soluble in DMSO up to 25 mM.[1] It is best to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is visible.[1]
Q3: What is the primary target and potency of this compound?
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) with an IC50 of 61 nM.[1] It shows little to no activity at mGluR1-4 and mGluR7-8 receptors.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the effect of this compound on mGluR5 activation using a calcium mobilization assay in a cell line expressing the receptor.
Materials:
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HEK293T cells transiently or stably expressing mGluR5
-
This compound
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mGluR5 agonist (e.g., Quisqualate or DHPG)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black-walled, clear-bottom plates
Methodology:
-
Cell Preparation:
-
Seed mGluR5-expressing HEK293T cells into 96-well plates at an appropriate density and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove cell culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare dilutions of a known mGluR5 agonist.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the mGluR5 agonist to the wells and immediately measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 of this compound by plotting the agonist-induced calcium response against the concentration of this compound.
-
Troubleshooting Guide
Issue 1: Precipitate formation in this compound solution.
-
Question: I noticed a precipitate in my this compound solution after thawing. What should I do?
-
Answer: This can happen if the compound comes out of solution at low temperatures. Gently warm the solution to room temperature and vortex or sonicate until the precipitate is fully dissolved. Always ensure the solution is clear before use.
Issue 2: High background fluorescence in the calcium mobilization assay.
-
Question: My baseline fluorescence is very high in my calcium assay. How can I reduce it?
-
Answer: High background can be caused by incomplete removal of the fluorescent dye. Ensure thorough washing of the cells after the dye-loading step. You can also try reducing the concentration of the dye or the loading time.
Issue 3: Inconsistent results or lack of this compound activity.
-
Question: I am not observing the expected inhibitory effect of this compound. What could be the reason?
-
Answer:
-
Compound Degradation: Ensure that your this compound solution has been stored correctly and is within the recommended one-month storage period at -20°C.
-
Cell-Type Specificity: The potency of mGluR5 NAMs can vary between different cell types and expression systems. The cellular environment can influence the conformation of the receptor and its interaction with allosteric modulators.
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Agonist Concentration: The inhibitory effect of a NAM can be dependent on the concentration of the agonist used. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Issue 4: Determining the optimal concentration of this compound for in vitro studies.
-
Question: What concentration range of this compound should I use in my cell-based assays?
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Answer: A good starting point is to test a range of concentrations around the reported IC50 value of 61 nM. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. Testing concentrations significantly higher than the IC50 may increase the risk of off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 268.31 g/mol | |
| Purity | >99% | |
| Solubility in DMSO | 25 mM | |
| IC50 vs. mGluR5 | 61 nM |
Visualizations
Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Technical Support Center: Enhancing In Vivo Efficacy of VU0360223
Welcome to the technical support center for VU0360223, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the in vivo efficacy of VU0360223 and related compounds.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during in vivo experiments with VU0360223 and other mGluR4 PAMs.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Lack of or suboptimal in vivo efficacy | Poor aqueous solubility: Many mGluR4 PAMs, including early compounds like PHCCC, exhibit low solubility in aqueous vehicles, leading to precipitation upon injection and reduced bioavailability.[1][2] | - Vehicle Optimization: For compounds with poor solubility, consider using a vehicle such as 10-50% DMSO in saline or a suspension in 0.5% methylcellulose. However, be aware that high concentrations of DMSO can have intrinsic biological effects and may disrupt the blood-brain barrier.[1] - Formulation Development: Investigate alternative formulation strategies such as nano-suspensions or encapsulation to improve solubility and stability. |
| Inadequate dose or route of administration: The administered dose may not be sufficient to achieve the necessary receptor occupancy in the target brain region. The chosen route of administration may not provide adequate central nervous system (CNS) exposure. | - Dose-Response Studies: Conduct a thorough dose-response study to determine the optimal dose for the desired effect. - Route of Administration: For initial proof-of-concept studies, intracerebroventricular (i.c.v.) or direct microinjection into the target brain region can bypass the blood-brain barrier. For systemic administration, intraperitoneal (i.p.) or oral (p.o.) routes may be viable if the compound has sufficient bioavailability.[1][3] | |
| Poor brain penetration: The compound may be subject to efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein), limiting its concentration in the CNS. | - Pharmacokinetic Analysis: If possible, measure the brain-to-plasma concentration ratio to assess brain penetration. - Structural Analogs: Consider using a more brain-penetrant analog if available. Newer generations of mGluR4 PAMs have been developed with improved pharmacokinetic properties. | |
| Rapid metabolism and clearance: The compound may be quickly metabolized and cleared from the body, resulting in a short duration of action. | - Pharmacokinetic Profiling: Determine the half-life of the compound in plasma and brain to guide the dosing regimen. More frequent dosing or a continuous infusion paradigm may be necessary. | |
| Inconsistent or variable results | Animal model variability: Differences in animal strain, age, sex, and housing conditions can contribute to variability in experimental outcomes. | - Standardize Experimental Conditions: Ensure all experimental parameters are kept consistent across all animals and experimental groups. - Sufficient Sample Size: Use an adequate number of animals per group to achieve statistical power. |
| Assay sensitivity: The chosen behavioral or physiological assay may not be sensitive enough to detect the effects of the compound. | - Assay Optimization: Validate the assay with a known positive control to ensure it is working as expected. - Multiple Endpoints: Measure multiple relevant endpoints to get a more comprehensive understanding of the compound's effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VU0360223?
A1: VU0360223 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR4 is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of glutamatergic neurotransmission is the basis for its therapeutic potential in various neurological and psychiatric disorders.
Q2: What are the potential therapeutic applications of activating mGluR4?
A2: Preclinical studies have shown that activation of mGluR4 has potential therapeutic benefits in a range of conditions, including Parkinson's disease, anxiety, and substance use disorders. By modulating excessive glutamate release, mGluR4 PAMs may help to restore neuronal balance in these disorders.
Q3: What is a recommended starting dose and route of administration for a similar mGluR4 PAM, VU0155041, in vivo?
Q4: What vehicle should I use to dissolve VU0360223 for in vivo experiments?
A4: The optimal vehicle depends on the physicochemical properties of VU0360223. For mGluR4 PAMs with limited aqueous solubility, a common starting point is a solution of 10% to 50% DMSO in saline. It is crucial to test the solubility and stability of the compound in the chosen vehicle before in vivo administration. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. Some newer mGluR4 PAMs have been developed with improved solubility in aqueous vehicles, which is a significant advantage for in vivo studies.
Quantitative Data Summary
The following table summarizes in vitro potency data for VU0155041, a well-characterized mGluR4 PAM structurally related to VU0360223.
| Compound | Target | Assay | EC50 (nM) | Species | Reference |
| VU0155041 | mGluR4 | Calcium mobilization | 798 | Human | |
| mGluR4 | Calcium mobilization | 693 | Rat |
Experimental Protocols
Protocol 1: Assessment of Motor Function in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol is adapted from studies using the mGluR4 PAM, VU0155041.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a temperature- and humidity-controlled facility with a 12-h light/dark cycle and ad libitum access to food and water.
-
Habituation: Handle animals for several days before the experiment to acclimate them to the procedures.
-
Compound Preparation:
-
Dissolve VU0360223 in a suitable vehicle (e.g., 10% DMSO in sterile saline). Prepare fresh on the day of the experiment.
-
Prepare a solution of haloperidol (1.5 mg/kg) in saline.
-
-
Experimental Procedure:
-
Administer VU0360223 or vehicle via the desired route (e.g., i.p. or i.c.v.).
-
30 minutes after compound administration, inject haloperidol (1.5 mg/kg, i.p.) to induce catalepsy.
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), measure the cataleptic state. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove its paws is recorded.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of VU0360223 to the vehicle control group.
Protocol 2: Conditioned Place Preference (CPP) for Assessing Reward-Related Effects
This protocol is based on a study investigating the effect of VU0155041 on morphine-induced CPP.
-
Animals: Male Wistar rats (220-250 g).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Experimental Phases:
-
Pre-conditioning (Day 1): Allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber are excluded.
-
Conditioning (Days 2-7): This phase consists of alternating injections of morphine (e.g., 5 mg/kg, i.p.) and saline. On morphine conditioning days, confine the rat to one of the conditioning chambers for 30 minutes. On saline conditioning days, confine the rat to the opposite chamber for 30 minutes. The chamber paired with morphine is counterbalanced across animals.
-
Test Day (Day 8): In a drug-free state, allow the rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. An increase in time spent in the morphine-paired chamber indicates successful conditioning.
-
-
Intervention with VU0360223:
-
To study the effect on the extinction of CPP, administer VU0360223 (or vehicle) prior to each extinction session (daily exposure to the CPP apparatus without morphine).
-
To study the effect on the reinstatement of CPP, after extinction, administer VU0360223 (or vehicle) prior to a priming dose of morphine.
-
-
Data Analysis: The primary endpoint is the time spent in the drug-paired chamber. Analyze the data using t-tests or ANOVA to compare between groups.
Visualizations
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
VU 0360223 vehicle solution for injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful experimentation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Notes |
| IC₅₀ | 61 nM | Rat | Not specified | Half-maximal inhibitory concentration.[1] |
| Kᵢ | Data not available | - | - | Inhibitor constant, representing binding affinity. |
| EC₅₀ | Data not available | - | - | Half-maximal effective concentration for a functional response. |
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5. The canonical signaling pathway of mGluR5 involves its coupling to the Gq/11 G-protein. Upon activation by glutamate, this initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which in turn activates various downstream effectors such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). This signaling cascade plays a crucial role in modulating synaptic plasticity and neuronal excitability.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | This compound has low aqueous solubility. The final concentration of DMSO in the working solution may be too low. | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-25 mM).- When preparing the final working solution, ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.1% for in vitro assays, but may need to be optimized).- Briefly sonicate the final solution to aid dissolution. Always visually inspect for precipitates before use. |
| Inconsistent or Noisy Electrophysiology Recordings | Vehicle (DMSO) concentration may be affecting cell health or channel function. | - Use the lowest possible final DMSO concentration that maintains compound solubility.- Always include a vehicle-only control group to assess the effect of DMSO on your recordings.- Ensure proper grounding and shielding of your electrophysiology rig to minimize external noise. |
| High Background Fluorescence in Calcium Imaging | Autofluorescence of the compound or vehicle. Phototoxicity from prolonged exposure to excitation light. | - Run a control with this compound and vehicle alone to determine their contribution to background fluorescence.- Minimize exposure time and intensity of the excitation light.- Use a high-quality calcium indicator with a strong signal-to-noise ratio. |
| Variability in In Vivo Efficacy | Poor bioavailability due to precipitation at the injection site or rapid metabolism. Improper vehicle formulation. | - Optimize the vehicle for in vivo administration. A common formulation is a suspension in 0.5% methylcellulose or a solution containing a solubilizing agent like Tween 80.- Conduct a pilot study to assess the tolerability of the vehicle alone.- Ensure consistent administration technique (e.g., gavage, intraperitoneal injection). |
| Unexpected Off-Target Effects | Although reported to have little to no activity at other mGluRs, high concentrations may lead to non-specific interactions. Some mGluR5 NAMs have been reported to interact with NMDA receptors. | - Perform a dose-response curve to identify the optimal concentration with minimal off-target effects.- If NMDA receptor-mediated effects are suspected, co-administer a specific NMDA receptor antagonist as a control experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro and in vivo experiments?
A1: For in vitro experiments, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution. The final working solution should be prepared by diluting the stock in your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically ≤0.1%) to avoid solvent-induced artifacts. For in vivo studies, since this compound is poorly soluble in water, a suspension or a solution with solubilizing agents is recommended. Common vehicles include 0.5% methylcellulose in sterile water or a solution containing Tween 80. A pilot study to assess vehicle tolerability is highly recommended.
Q2: How should I store this compound solutions?
A2: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions in DMSO can be stored at -20°C for up to one month.[1] Before use, thaw the solution and ensure there is no precipitate.
Q3: What is a typical working concentration for in vitro assays?
A3: The optimal working concentration will depend on the specific assay and cell type. Based on the reported IC₅₀ of 61 nM, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments.
Q4: Can this compound be used in both cell-based and in vivo studies?
A4: Yes, this compound is reported to be blood-brain barrier permeable, making it suitable for in vivo studies in animal models.[1] It is also widely used in various in vitro cell-based assays.
Q5: What is "stimulus bias" and could it be relevant for my experiments with this compound?
A5: Stimulus bias, or functional selectivity, is a phenomenon where a ligand can differentially modulate multiple signaling pathways downstream of a single receptor. While not specifically documented for this compound, it is a known characteristic of some mGluR5 modulators. This means that this compound could potentially inhibit one signaling pathway (e.g., calcium mobilization) more potently than another (e.g., ERK phosphorylation). If your experimental results are complex, consider investigating multiple downstream signaling readouts.
Experimental Protocols
In Vitro Calcium Imaging Protocol
This protocol describes the use of this compound in a fluorescence-based intracellular calcium mobilization assay in cultured cells expressing mGluR5.
1. Cell Preparation:
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Plate mGluR5-expressing cells (e.g., HEK293 or CHO cells) onto 96-well black-walled, clear-bottom plates.
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Culture the cells until they reach approximately 80-90% confluency.
2. Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
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Remove the culture medium from the cells and add the dye-loading buffer.
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Incubate the plate at 37°C for 30-60 minutes in the dark.
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After incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
3. Compound Preparation and Application:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Serially dilute the stock solution in the physiological salt solution to prepare a range of working concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Add the this compound working solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Data Acquisition:
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Prepare a solution of an mGluR5 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal response (e.g., EC₈₀).
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Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
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Set the plate reader to record fluorescence intensity over time (e.g., every 1-2 seconds) for a baseline period.
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Inject the agonist solution into the wells and continue recording the fluorescence signal for several minutes to capture the calcium transient.
5. Data Analysis:
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For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the response to the vehicle control.
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Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Caption: Experimental workflow for an in vitro calcium imaging assay.
Ex Vivo Electrophysiology Protocol (Brain Slice Recording)
This protocol outlines a general procedure for assessing the effect of this compound on synaptic transmission in acute brain slices.
1. Brain Slice Preparation:
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Anesthetize an animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
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Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or striatum) using a vibratome in ice-cold, oxygenated aCSF.
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Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
2. Recording Setup:
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Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
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Obtain whole-cell patch-clamp recordings from neurons of interest.
3. Baseline Recording:
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Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 10-15 minutes).
4. This compound Application:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 nM - 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
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Switch the perfusion to the aCSF containing this compound and record for 20-30 minutes to observe the effect of the compound on synaptic activity.
5. Washout:
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Switch the perfusion back to the control aCSF to wash out the compound and record for another 20-30 minutes to assess the reversibility of the effect.
6. Data Analysis:
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Measure the amplitude and frequency of synaptic events before, during, and after the application of this compound.
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Normalize the data to the baseline period.
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Use appropriate statistical tests to determine the significance of any observed changes.
Caption: Experimental workflow for ex vivo electrophysiology brain slice recording.
References
Technical Support Center: VU 0360223 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU 0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It does not bind to the glutamate binding site (orthosteric site) but rather to a distinct allosteric site on the receptor. This binding event reduces the receptor's response to glutamate.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for mGluR5. It exhibits little to no activity at other metabotropic glutamate receptors, specifically mGluR1-4 and mGluR7-8.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a reported solubility of up to 25 mM. For optimal stability, it is recommended to prepare solutions on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.
Q4: Is this compound brain-penetrant?
Yes, this compound is reported to be blood-brain barrier permeable, making it suitable for in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (higher IC50).
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Potential Cause 1: Compound Instability. this compound solutions may degrade over time, especially if not stored properly.
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Troubleshooting Steps:
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Always prepare fresh solutions of this compound in DMSO for each experiment.
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If using a stock solution, ensure it has been stored correctly at -20°C and for no longer than one month.
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Before use, allow the stock solution to thaw completely and warm to room temperature. Vortex gently to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation.
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Potential Cause 2: Compound Aggregation. At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and artifactual results.
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Troubleshooting Steps:
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Determine the critical aggregation concentration (CAC) of this compound in your specific assay buffer.
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Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer to prevent aggregation.
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Run control experiments to ensure the detergent does not interfere with your assay.
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Potential Cause 3: Inconsistent Cell Health or Receptor Expression. Variations in cell passage number, confluency, and overall health can significantly impact mGluR5 expression levels and signaling.
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Troubleshooting Steps:
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Use cells within a consistent and low passage number range.
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Plate cells at a consistent density for all experiments.
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Regularly monitor cell morphology and viability.
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Consider performing quality control experiments, such as Western blotting or qPCR, to verify consistent mGluR5 expression.
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Issue 2: High background signal or apparent agonist activity.
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Potential Cause 1: Non-specific Binding. this compound, like many hydrophobic molecules, may bind non-specifically to plasticware or other components of the assay system.
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Troubleshooting Steps:
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Pre-treat plates and tips with a blocking agent, such as a solution of 0.1% bovine serum albumin (BSA) or a non-ionic detergent.
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Consider using low-binding microplates.
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Potential Cause 2: Inverse Agonist Activity. Some mGluR5 NAMs can exhibit inverse agonist properties, reducing the basal activity of the receptor in the absence of an agonist.
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Troubleshooting Steps:
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Carefully characterize the baseline activity of your cellular system.
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If inverse agonism is suspected, compare the effect of this compound to a known mGluR5 inverse agonist in your assay.
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Issue 3: Variability between experimental replicates.
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Potential Cause: Inconsistent Experimental Technique. Minor variations in incubation times, reagent additions, and cell handling can introduce significant variability.
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Troubleshooting Steps:
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Develop and strictly adhere to a standardized experimental protocol.
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Use automated liquid handling systems for reagent addition where possible to minimize human error.
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Ensure consistent mixing of all solutions.
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Run appropriate positive and negative controls in every experiment to monitor assay performance.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Receptor/System |
| IC50 | 61 nM | mGluR5 |
| Selectivity | Little to no activity | mGluR1-4, mGluR7-8 |
Data sourced from Hello Bio.
Table 2: Comparison of IC50 Values for Common mGluR5 Negative Allosteric Modulators
| Compound | Reported IC50 Range (nM) |
| MPEP | 10 - 50 |
| MTEP | 20 - 100 |
| Fenobam | 30 - 150 |
| Basimglurant | 2 - 20 |
| This compound | ~60 |
Note: IC50 values can vary depending on the cell line, assay conditions, and method of calculation. This table provides a general comparison based on published literature.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium concentration in response to mGluR5 activation and its modulation by this compound.
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Cell Plating: Plate cells expressing mGluR5 (e.g., HEK293 or CHO cells) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.
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Remove the culture medium from the cells and add the dye-loading buffer.
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Incubate for 1 hour at 37°C in the dark.
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Compound Pre-incubation:
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Prepare serial dilutions of this compound in assay buffer.
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Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
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Agonist Stimulation and Data Acquisition:
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Prepare a solution of an mGluR5 agonist (e.g., Glutamate or Quisqualate) at a concentration that elicits a submaximal response (EC80).
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Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then inject the agonist solution.
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Continue to measure fluorescence intensity for 2-3 minutes to capture the peak calcium response.
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Data Analysis:
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Calculate the change in fluorescence (peak - baseline) for each well.
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Normalize the data to the vehicle control.
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Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation of ERK1/2, a downstream effector of mGluR5 signaling.
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Cell Culture and Serum Starvation:
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Plate cells expressing mGluR5 and grow to 80-90% confluency.
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Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
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Compound Treatment:
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Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.
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Stimulation:
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Add an EC80 concentration of an mGluR5 agonist and incubate for 5-10 minutes at 37°C.
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Cell Lysis:
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Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Determine the protein concentration of each lysate.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis:
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Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK1/2) as a loading control.
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Quantify the band intensities for p-ERK1/2 and t-ERK1/2 using densitometry software.
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Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
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Calculate the percentage of inhibition relative to the agonist-only treated sample and determine the IC50 value.
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Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. This compound | mGluR5 modulator | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
Technical Support Center: Interpreting Unexpected Results with VU 0360223
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0360223, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).
Troubleshooting Guides
Issue 1: Observation of Agonist-like Activity in the Absence of an Orthosteric Agonist
Question: I am observing a response in my assay system (e.g., calcium mobilization or electrophysiology) upon application of this compound alone, without the addition of glutamate. Isn't this compound supposed to be a PAM, requiring an agonist to be active?
Answer: This is a critical observation and may not be an artifact. While positive allosteric modulators (PAMs) are designed to enhance the response of a receptor to its endogenous agonist, some, including close structural analogs of this compound, have been shown to possess intrinsic partial agonist activity.[1] This means the compound can directly activate the mGluR4 receptor to some extent, even in the absence of glutamate.
Troubleshooting Steps:
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Confirm the Observation:
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Run a full dose-response curve of this compound alone to characterize the agonist activity.
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Compare the maximal effect (Emax) of this compound to that of a known mGluR4 agonist (e.g., L-AP4). This will determine the extent of its partial agonism.
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Control for Contamination:
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Ensure that the assay buffer is not contaminated with glutamate or other agonists. Prepare fresh solutions and test a vehicle-only control.
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Consider Receptor Expression Levels:
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In heterologous expression systems (e.g., CHO or HEK293 cells), high levels of receptor expression can sometimes lead to constitutive activity, which may be enhanced by a PAM, appearing as agonist activity. If possible, test cell lines with lower, more physiologically relevant receptor expression levels.
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Logical Workflow for Investigating Agonist Activity:
Caption: Troubleshooting workflow for unexpected agonist activity.
Issue 2: Off-Target Effects Observed at Higher Concentrations
Question: My experimental results suggest that this compound is affecting other receptors besides mGluR4. How can I confirm and interpret this?
Answer: While this compound is reported to be a selective mGluR4 PAM, like many pharmacological tools, its selectivity is concentration-dependent. At higher concentrations, it may interact with other receptors, a phenomenon observed with other mGluR4 PAMs. For instance, some mGluR4 PAMs have been shown to exhibit antagonist activity at mGluR1 or mGluR5, or even PAM activity at other mGlu subtypes like mGluR6.
Troubleshooting Steps:
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Consult Selectivity Data:
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Review the available selectivity data for this compound and its analogs. The table below provides an example of a selectivity profile for a similar mGluR4 PAM, ML292.
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Perform Counter-Screening:
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If you suspect activity at a particular off-target receptor, test this compound in an assay specific for that receptor (e.g., a calcium mobilization assay using cells expressing mGluR1 or mGluR5).
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Titrate the Concentration:
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Determine the lowest effective concentration of this compound that produces the desired potentiation of mGluR4 in your primary assay. Using the compound at or near its EC50 for mGluR4 potentiation will minimize the risk of off-target effects.
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Signaling Pathway for Potential Off-Target Effects:
References
Validation & Comparative
A Comparative Guide to VU 0360223 and Other Prominent mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), VU 0360223, with other well-characterized mGluR5 NAMs, including MPEP, Fenobam, and Basimglurant. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their preclinical studies.
Introduction to mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteric modulators (NAMs) of mGluR5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound and other selected mGluR5 NAMs. This data allows for a direct comparison of their potency, binding affinity, and effective doses in preclinical models.
| Compound | IC50 (nM) | Ki (nM) | In Vivo Effective Dose (mg/kg) | Species |
| This compound | 61[1] | 477[1] | 30[1] | Mouse[1] |
| MPEP | 36[2] | ~16-36 | 3-9 | Rat |
| Fenobam | 87 | 54 (rat), 31 (human) | 30 | Mouse |
| Basimglurant | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to offer a foundational understanding of the techniques used to characterize mGluR5 NAMs.
Calcium Mobilization Assay
This assay is a common functional screen to determine the potency of mGluR5 NAMs in inhibiting the receptor's signaling cascade.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against glutamate-induced intracellular calcium release in cells expressing mGluR5.
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the mGluR5 are cultured in a suitable medium and plated in 96- or 384-well microplates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration, allowing the dye to enter the cells.
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Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
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Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of a glutamate agonist (e.g., quisqualate) is added to stimulate the mGluR5 receptor.
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Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
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Data Analysis: The fluorescence data is normalized and plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the NAM that inhibits 50% of the maximal response to the agonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the mGluR5 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that binds to the allosteric site of mGluR5.
Methodology:
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Membrane Preparation: Cell membranes are prepared from cells overexpressing the mGluR5 receptor.
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Assay Setup: The cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) and varying concentrations of the unlabeled test compound.
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Incubation: The mixture is incubated to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
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Radioactivity Measurement: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
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Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Rodent Behavioral Models
These models are used to assess the efficacy of mGluR5 NAMs in preclinical models of neurological and psychiatric disorders.
Objective: To evaluate the effects of a test compound on specific behaviors relevant to conditions such as anxiety or addiction.
Example: Marble Burying Test (Anxiety Model)
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Animal Acclimation: Mice are habituated to the testing room and cages.
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Test Arena: Individual cages are filled with bedding, and a set number of marbles are evenly spaced on the surface.
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Compound Administration: The test compound (e.g., this compound at 30 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection.
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Test Procedure: After a specific pre-treatment time, the mice are placed in the prepared cages and allowed to explore and interact with the marbles for a set duration.
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Data Collection: The number of marbles that are at least two-thirds buried in the bedding is counted at the end of the test period.
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Data Analysis: A reduction in the number of buried marbles in the drug-treated group compared to the vehicle-treated group is indicative of anxiolytic-like activity.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway, a typical experimental workflow for characterizing mGluR5 NAMs, and the logical relationship in comparing these compounds.
Caption: mGluR5 Signaling Pathway and NAM Inhibition.
Caption: Workflow for mGluR5 NAM Characterization.
Caption: Logical Comparison of mGluR5 NAMs.
Conclusion
This compound emerges as a potent mGluR5 NAM with a well-characterized in vitro profile and demonstrated in vivo efficacy in preclinical models of anxiety and addiction. Its IC50 value of 61 nM indicates strong functional inhibition of the mGluR5 receptor. When compared to other established mGluR5 NAMs, such as MPEP and Fenobam, this compound exhibits comparable potency. The selection of an appropriate mGluR5 NAM for a particular research application will depend on a variety of factors, including the specific experimental model, the desired pharmacokinetic profile, and the known selectivity of the compound. This guide provides a foundational dataset to aid in this decision-making process, and further investigation into the specific characteristics of each compound is encouraged.
References
VU 0360223 vs. MPEP: A Comparative Guide for Addiction Research
In the landscape of addiction research, the modulation of the metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic avenue. This guide provides a detailed comparison of two key allosteric modulators of mGluR5: VU 0360223, a positive allosteric modulator (PAM), and MPEP (2-Methyl-6-(phenylethynyl)pyridine), a negative allosteric modulator (NAM). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, experimental data, and relevant protocols.
Mechanism of Action: A Tale of Two Modulators
This compound and MPEP represent two opposing strategies for modulating mGluR5 activity. As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of mGluR5 signaling is being explored for its potential to restore synaptic plasticity and cognitive functions that are often impaired in addiction.
Conversely, MPEP, as a NAM, binds to an allosteric site on the mGluR5 receptor to decrease its response to glutamate.[1] This inhibitory action has been extensively studied for its ability to attenuate the rewarding and reinforcing effects of drugs of abuse.[2] The fundamental difference in their mechanisms—potentiation versus inhibition—underlies their distinct effects in preclinical addiction models.
Performance in Preclinical Addiction Models
The efficacy of this compound and MPEP has been evaluated in various animal models of addiction, primarily focusing on conditioned place preference (CPP) and drug self-administration paradigms. These models are crucial for assessing the rewarding properties of drugs and the motivation to seek them.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs.[3] An animal is repeatedly administered a drug in a specific environment. If the drug is rewarding, the animal will spend more time in that environment when given a choice.
Studies have shown that MPEP can block the acquisition of CPP induced by various drugs of abuse, suggesting it can prevent the formation of drug-reward associations.[4] In contrast, a study using the this compound analog, VU-29, found that it inhibited the maintenance of ethanol-induced CPP in rats, suggesting it may weaken existing drug-reward memories.[5]
Drug Self-Administration
Intravenous self-administration is an operant conditioning model that assesses the reinforcing properties of a drug. Animals learn to perform a specific action, such as pressing a lever, to receive an infusion of a drug.
Preclinical studies have demonstrated that MPEP effectively reduces the self-administration of various drugs, including cocaine, ethanol, and nicotine. For instance, research has shown that MPEP decreases cocaine self-administration in mice. On the other hand, a positive allosteric modulator of mGluR5, CDPPB (a compound with a similar mechanism to this compound), has been shown to facilitate the extinction of cocaine-seeking behavior in rats.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on this compound (and its analogs) and MPEP in addiction-related preclinical models. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from different publications.
| Compound | Animal Model | Drug of Abuse | Key Finding | Dosage | Reference |
| VU-29 (analog of this compound) | Rat | Ethanol | Inhibited the maintenance of ethanol-induced CPP | 30 mg/kg, i.p. | |
| CDPPB (mGluR5 PAM) | Rat | Cocaine | Facilitated extinction of cocaine-seeking behavior | 60 mg/kg | |
| MPEP | Mouse | Cocaine | Reduced cocaine self-administration | Not specified in abstract | |
| MPEP | Rat | Ethanol | Attenuated ethanol seeking in a dose-related manner | 1, 3, and 10 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the key experiments cited.
Conditioned Place Preference (CPP) Protocol
A typical CPP experiment consists of three phases:
-
Habituation (Pre-Test): The animal is allowed to freely explore the entire apparatus, which consists of two or more distinct compartments, to determine any initial preference for one compartment over the other.
-
Conditioning: Over several days, the animal receives the drug of abuse (e.g., ethanol, cocaine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.
-
Test: The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. An increase in time spent in the drug-paired compartment is indicative of a conditioned place preference.
Intravenous Drug Self-Administration Protocol
This protocol involves surgically implanting a catheter into the jugular vein of the animal.
-
Catheter Implantation: A catheter is surgically implanted into the jugular vein of the rat or mouse and exteriorized on the back of the animal.
-
Training: The animal is placed in an operant chamber equipped with levers. Pressing the "active" lever results in the intravenous infusion of a drug solution via the catheter, often accompanied by a cue light or tone. Pressing the "inactive" lever has no consequence.
-
Data Collection: The number of lever presses on both the active and inactive levers is recorded to assess the reinforcing properties of the drug. Various schedules of reinforcement can be used to assess motivation.
Signaling Pathways and Visualizations
The distinct effects of this compound and MPEP stem from their opposing modulation of the mGluR5 signaling cascade. The canonical pathway for mGluR5 activation involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Non-canonical pathways, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2), are also implicated.
Below are Graphviz diagrams illustrating the signaling pathways and experimental workflows.
Caption: mGluR5 signaling pathway with points of modulation by this compound (PAM) and MPEP (NAM).
Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.
Caption: Experimental workflow for the Intravenous Drug Self-Administration model.
Conclusion
This compound and MPEP offer distinct approaches to modulating mGluR5 for the study and potential treatment of addiction. MPEP, as a NAM, has a well-established profile in reducing the rewarding and reinforcing effects of drugs of abuse in preclinical models. In contrast, this compound, a PAM, presents a newer strategy focused on potentiating endogenous glutamate signaling, which may be beneficial for reversing addiction-related neuroadaptations and facilitating extinction of drug-seeking behaviors. The choice between a PAM and a NAM will depend on the specific research question and the therapeutic strategy being pursued—whether the goal is to block the acute effects of drugs or to restore normal brain function and plasticity in the context of addiction. Further direct comparative studies are warranted to fully elucidate the relative merits of these two promising modulators.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU 0360223 and Fenobam: Efficacy and Potency as mGluR5 Negative Allosteric Modulators
In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising target for the therapeutic intervention of various central nervous system (CNS) disorders, including anxiety, pain, and addiction. Negative allosteric modulators (NAMs) of mGluR5, such as VU 0360223 and fenobam, represent a significant area of research interest. This guide provides a detailed comparison of the efficacy and potency of these two compounds, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
I. In Vitro Potency and Efficacy
Both this compound and fenobam function as potent NAMs of the mGluR5. Their activity has been characterized using various in vitro assays, with the data summarized below.
| Compound | Assay Type | Species | IC50 (nM) | Other Potency Metrics |
| This compound | Calcium Mobilization | Rat | 61 | - |
| Fenobam | Calcium Mobilization | Human | 58 ± 2 | - |
| Inverse Agonism ([³H]IP Formation) | - | 84 ± 13 | - | |
| Radioligand Binding (human mGluR5) | Human | - | Kᵢ = 6.7 ± 0.7 nM (vs. [³H]fenobam) | |
| Radioligand Binding (rat mGluR5) | Rat | - | Kₑ = 54 ± 6 nM | |
| Radioligand Binding (human recombinant) | Human | - | Kₑ = 31 ± 4 nM |
Summary of In Vitro Data:
This compound and fenobam exhibit comparable nanomolar potency in inhibiting mGluR5-mediated intracellular calcium mobilization. Fenobam has been more extensively characterized, demonstrating inverse agonist properties by reducing the basal activity of the mGluR5 receptor[1]. Furthermore, radioligand binding studies have established its high affinity for both rat and human mGluR5[1][2].
II. In Vivo Efficacy
The therapeutic potential of this compound and fenobam has been investigated in preclinical models of anxiety and other CNS-related behaviors.
This compound
In a study by Lindsley et al. (2011), this compound was evaluated in two mouse behavioral models:
-
Marble Burying Test (Anxiety Model): this compound demonstrated efficacy in a mouse model of anxiety, an assay known to be sensitive to mGluR5 antagonists[3][4].
-
Operant Sensation Seeking (OSS) Model (Addiction Model): The compound was also found to be efficacious in this novel addiction model, marking the first reported success for a small molecule mGluR5 NAM in this assay.
Fenobam
Fenobam has a more extensive history of in vivo evaluation, with demonstrated efficacy in various rodent models of anxiety and pain.
-
Anxiolytic Activity: Fenobam has shown anxiolytic effects in the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response with a minimum effective dose of 10 to 30 mg/kg (p.o.).
-
Analgesic Properties: Studies have reported that fenobam reduces formalin-induced pain behaviors and alleviates established inflammation-induced thermal hypersensitivity in mice.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating mGluR5 NAMs.
Caption: mGluR5 signaling cascade and the inhibitory action of NAMs.
Caption: Workflow for evaluating mGluR5 NAMs from in vitro to in vivo.
IV. Experimental Protocols
A. Calcium Mobilization Assay
Objective: To determine the IC50 value of a test compound (this compound or fenobam) in inhibiting the glutamate-induced calcium influx in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5 are plated in black-walled, clear-bottomed 96- or 384-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Test compounds (this compound or fenobam) at various concentrations are added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: A submaximal concentration (EC₈₀) of glutamate is added to the wells to stimulate the mGluR5 receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation or FDSS).
-
Data Analysis: The fluorescence data is normalized, and concentration-response curves are generated to calculate the IC50 values for the test compounds.
B. Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ or Kₑ) of a test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]MPEP or [³H]fenobam) and varying concentrations of the unlabeled test compound (fenobam).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Kᵢ value is calculated using the Cheng-Prusoff equation. For saturation binding experiments, Kₑ and Bₘₐₓ values are determined.
V. Conclusion
Both this compound and fenobam are potent mGluR5 negative allosteric modulators with demonstrated efficacy in preclinical models. While they exhibit similar in vitro potency in functional assays, fenobam has been more extensively characterized, including the determination of its binding affinity and inverse agonist activity. The in vivo data for fenobam is also more comprehensive, with demonstrated efficacy in a wider range of anxiety and pain models. This compound, however, has shown promise in a novel model of addiction.
The choice between these two compounds for research purposes will depend on the specific application. Fenobam offers a more established profile with a broader base of supporting literature. This compound represents a valuable tool for exploring the therapeutic potential of mGluR5 NAMs in addiction and related disorders. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (Open Access) (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction (2011) | Craig W. Lindsley | 31 Citations [scispace.com]
- 3. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of mGluR5 Modulation: A Comparative Analysis of VU0360223 Across Assays
For researchers and drug development professionals, understanding the precise pharmacological profile of a tool compound is paramount. This guide provides a comprehensive cross-validation of the effects of VU0360223, a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), across various in vitro assays. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to facilitate a deeper understanding of VU0360223's activity and its comparison with other mGluR5 NAMs.
VU0360223 has emerged as a valuable research tool for studying the physiological and pathological roles of the mGluR5 receptor, which is implicated in numerous neurological and psychiatric disorders. Its characterization as a NAM indicates that it binds to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to its natural ligand. This guide will delve into the specifics of this modulation as observed in key experimental paradigms.
Quantitative Comparison of VU0360223 and Other mGluR5 NAMs
To provide a clear comparative overview, the following table summarizes the potency of VU0360223 and other commonly used mGluR5 NAMs in a calcium mobilization assay. This assay measures the intracellular calcium release following the activation of the Gq-coupled mGluR5 receptor, a hallmark of its signaling cascade.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 (nM)[1][2] |
| VU0360223 | Calcium Mobilization | HEK293 | Glutamate | 61 |
| MPEP | Calcium Mobilization | HEK293 | Glutamate | 36 |
| MTEP | Calcium Mobilization | HEK293 | Glutamate | 5.2 |
| Fenobam | Calcium Mobilization | HEK293 | Glutamate | 63 |
IC50 values represent the concentration of the NAM required to inhibit 50% of the maximal response to the agonist.
Deciphering the mGluR5 Signaling Cascade
The activity of VU0360223 and other mGluR5 NAMs can be best understood within the context of the receptor's signaling pathway. Upon activation by glutamate, mGluR5, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The diagram below illustrates this pathway.
Experimental Methodologies
The following section provides a detailed protocol for the calcium mobilization assay, a primary method for characterizing mGluR5 NAMs.
Calcium Mobilization Assay Protocol
This assay quantifies the change in intracellular calcium concentration in response to receptor activation and its modulation by a NAM.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer according to the manufacturer's instructions, often including a probenecid solution to prevent dye leakage.
-
The dye solution is added to each well, and the plate is incubated in the dark at 37°C for 1 hour to allow for dye loading into the cells.
3. Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and the cells are washed again with the assay buffer.
-
Serial dilutions of the test compound (e.g., VU0360223) are prepared in the assay buffer.
-
The compound dilutions are added to the respective wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
An EC80 concentration of glutamate (the concentration that elicits 80% of the maximal response) is then added to all wells simultaneously by the instrument.
-
Fluorescence is measured kinetically for a period of 1-3 minutes to capture the calcium flux.
4. Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
The data are normalized to the response of the agonist alone (100%) and a vehicle control (0%).
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
The workflow for this assay is depicted in the following diagram:
By providing a standardized comparison and detailed methodologies, this guide serves as a valuable resource for researchers utilizing VU0360223 and other mGluR5 NAMs in their studies, ensuring greater consistency and comparability of data across different laboratories.
References
Independent Replication and Comparative Analysis of VU0360223, a Positive Allosteric Modulator of the M5 Muscarinic Receptor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of VU0360223, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR). The M5 receptor is a promising therapeutic target for central nervous system disorders, including schizophrenia and addiction. This guide summarizes available data on VU0360223 and its alternatives, presents detailed experimental protocols, and visualizes key pathways and workflows.
Comparative Pharmacological Data of M5 Positive Allosteric Modulators
The following table summarizes the in vitro potency of VU0360223 and other notable M5 PAMs. It is important to note that a significant portion of the publicly available data originates from the discovering research group at Vanderbilt University. Truly independent replication of these findings in peer-reviewed literature remains limited.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Source |
| VU0360223 | Human M5 | Calcium Mobilization | CHO-K1 | 1,800 | Bridges et al., 2010 (Original Discovery) |
| ML380 | Human M5 | Not Specified | Not Specified | 190 | Gentry et al., 2014 |
| Rat M5 | Not Specified | Not Specified | 610 | Gentry et al., 2014 | |
| VU0238429 | Human M5 | Calcium Mobilization | Not Specified | ~1,160 | Bridges et al., 2009 |
| ML172 | Human M5 | Not Specified | Not Specified | 4,900 | NIH Molecular Libraries Program |
| ML129 | Human M5 | Not Specified | Not Specified | Not Specified | NIH Molecular Libraries Program |
M5 Receptor Signaling Pathway
Activation of the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. As a Gq-coupled receptor, its activation by an agonist, and potentiation by a PAM like VU0360223, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream signal that can be measured to quantify receptor activation.
Caption: M5 receptor signaling cascade.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is a standard method for assessing the activity of compounds targeting Gq-coupled GPCRs like the M5 receptor.
1. Cell Culture and Plating:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic receptor (CHO-M5).
-
Culture Medium: A 50:50 mixture of DMEM and Ham's F12 medium supplemented with 5% Fetal Bovine Serum (FBS) and L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed CHO-M5 cells into 96-well or 384-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.
2. Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) prepared in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of VU0360223 and other test compounds in the assay buffer.
-
A fixed concentration of an M5 receptor agonist (e.g., acetylcholine or carbachol) at its EC20 or EC50 concentration is typically used to stimulate the receptor.
-
Utilize a fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to add the agonist and test compounds to the cell plate.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of compounds.
-
The response is calculated as the change in fluorescence, indicating an increase in intracellular calcium.
-
Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for a calcium mobilization assay.
In Vivo: Rodent Models of CNS Disorders
While specific independent replication studies for VU0360223 in these models are not widely available, the following outlines a general experimental design based on studies with M5 knockout mice, which would be applicable for testing M5 PAMs.
1. Animal Models:
-
Schizophrenia: Pharmacological models such as sub-chronic phencyclidine (PCP) administration in rats can be used to induce behavioral phenotypes relevant to schizophrenia, including cognitive deficits and social withdrawal.
-
Addiction: Models of drug self-administration and reinstatement are commonly used. For example, rats can be trained to self-administer cocaine, followed by an extinction period and subsequent reinstatement of drug-seeking behavior triggered by drug-associated cues or a priming dose of the drug.
2. Drug Administration:
-
VU0360223 or other test compounds would be administered to the animals (e.g., via intraperitoneal injection) at various doses prior to the behavioral testing.
-
A vehicle control group would receive the same injection volume of the drug solvent.
3. Behavioral Testing:
-
Schizophrenia Models:
-
Cognitive Function: Assessed using tasks such as the novel object recognition test or the Morris water maze.
-
Social Interaction: Measured by the amount of time spent interacting with a novel animal.
-
-
Addiction Models:
-
Self-Administration: The number of lever presses for the drug infusion is recorded.
-
Reinstatement: The number of lever presses during the reinstatement phase is measured as an indicator of drug-seeking behavior.
-
4. Data Analysis:
-
Behavioral data from the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effect of the M5 PAM on the disease-relevant behaviors.
Caption: General workflow for in vivo studies.
Conclusion
VU0360223 is a valuable tool compound for studying the pharmacology of the M5 muscarinic receptor. The available data, primarily from the discovering laboratory, indicate its potential as a positive allosteric modulator. However, for a comprehensive and objective evaluation, further studies from independent research groups are necessary to replicate the initial findings and to directly compare the performance of VU0360223 with other M5 PAMs in standardized assays. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation and comparative studies.
A Comparative Analysis of the Pharmacokinetic Profiles of mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) have emerged as a promising class of therapeutic agents for a variety of neurological and psychiatric disorders, including depression, anxiety, and levodopa-induced dyskinesia in Parkinson's disease. Understanding the pharmacokinetic (PK) profiles of these compounds is critical for optimizing dosing strategies, predicting potential drug-drug interactions, and ultimately enhancing their clinical success. This guide provides a comparative overview of the pharmacokinetic properties of several key mGluR5 NAMs that have undergone clinical investigation, supported by experimental data.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of mGluR5 NAMs from human studies. It is important to exercise caution when making direct cross-study comparisons, as variations in study design, patient populations, and analytical methodologies can influence the results.
| Compound Name | Study Population | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Basimglurant (RG7090) | Healthy Japanese & Caucasian Adults | Single & Multiple Doses | ~4 | Variable | Long (preclinical: 7h in rats, 20h in monkeys) | ~67% (absolute)[1] |
| Mavoglurant (AFQ056) | Healthy Male Subjects | 200 mg (single oral dose) | 2.5 | 140 | 12 | ≥50% (absorption)[2] |
| Fenobam | Healthy Volunteers | 50, 100, 150 mg (single oral dose) | 2 - 6 | Highly Variable | - | - |
| Dipraglurant (ADX48621) | Parkinson's Disease Patients | 100 mg | 1 | 1844 | - | - |
| GET 73 | Healthy Male Volunteers | Single & Multiple Ascending Doses | 0.5 - 2.05 | Dose-related increase | - | - |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through rigorous clinical and preclinical studies. Below are generalized methodologies for the key experiments cited.
Human Pharmacokinetic Studies
Study Design: The majority of these data originate from Phase I, single or multiple ascending dose studies in healthy volunteers[3]. These studies are typically randomized, double-blind, and placebo-controlled to ensure the integrity of the data. The primary objectives are to assess the safety, tolerability, and pharmacokinetic profile of the investigational drug.
Subject Population: Healthy male and/or female volunteers, typically between the ages of 18 and 55, are recruited for these studies. Inclusion and exclusion criteria are stringent to minimize variability. For instance, in a study with Fenobam, participants were required to be in good general health with no significant medical conditions and a BMI below 33[4]. Similarly, a study with Basimglurant had specific criteria for Japanese and Caucasian subjects, including age (18-50 years) and BMI (18.5 to 26 kg/m2 )[1].
Drug Administration and Blood Sampling:
-
Oral Administration: The mGluR5 NAMs are typically administered orally as capsules or tablets with a standardized volume of water. The influence of food is often assessed by administering the drug in both fasted and fed states. For fed state studies, a standardized high-fat meal is consumed approximately 30 minutes before drug administration.
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. For example, in a Fenobam study, blood samples were drawn at 0.5, 1, 2, 3, 4, 5, 6, 10, and 24 hours post-dose. For GET 73, blood samples for PK evaluation were collected up to 48 hours for single ascending dose and up to 360 hours for multiple ascending dose experiments.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of mGluR5 NAMs and their metabolites in plasma samples is predominantly achieved using validated LC-MS/MS methods. This technique offers high sensitivity and selectivity.
Sample Preparation: A common sample preparation technique is protein precipitation, where an organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. This is followed by centrifugation to separate the supernatant containing the drug for analysis.
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from other plasma components on a C18 analytical column using a mobile phase gradient, typically consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in the positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, a validated LC-MS/MS method for mavoglurant in human plasma used a Cosmosil 5 C18 column and a mobile phase of acetic acid in water and methanol (10:90, v/v).
Visualizations
To further elucidate the concepts discussed, the following diagrams depict a simplified mGluR5 signaling pathway and a typical experimental workflow for a clinical pharmacokinetic study.
Caption: Simplified mGluR5 Signaling Pathway.
Caption: Generalized Workflow of a Clinical Pharmacokinetic Study.
References
Safety Operating Guide
Proper Disposal Procedures for VU 0360223
Disclaimer: A specific Safety Data Sheet (SDS) for VU 0360223 was not found in the provided search results. The following disposal procedures are based on general principles of laboratory chemical waste management for heterocyclic and nitrile-containing compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, state, and federal regulations.
This compound, with the chemical name 3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile, should be handled as a potentially hazardous substance.[1] Its structure contains a fluorinated aromatic ring, a nitrile group, and a benzothiazole moiety, which necessitates careful handling and disposal as chemical waste. This compound is intended for research use only and is not for therapeutic or diagnostic applications in humans or animals.[1]
Chemical and Physical Data
| Property | Information |
| Chemical Name | 3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile[1] |
| Molecular Formula | C₁₅H₉FN₂S[1] |
| Molecular Weight | 268.31 g/mol [1] |
| Purity | >99% |
| Solubility & Handling | It is recommended to prepare and use solutions on the same day. |
| Storage of Solutions | If storage is necessary, solutions can be stored at -20°C for up to one month. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
1. Personal Protective Equipment (PPE) Before handling the compound for disposal, it is essential to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A fire-retardant laboratory coat
2. Waste Segregation and Collection Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused or surplus solid this compound, along with any contaminated items (e.g., weigh boats, contaminated gloves, or paper towels), in a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with incompatible waste streams. Under no circumstances should chemical waste be disposed of down the drain.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be managed according to your institution's guidelines for decontaminated glassware or plasticware.
3. Labeling and Storage Proper labeling and storage are mandated by regulations to ensure safety and proper handling.
-
Labeling: Affix a completed "Hazardous Waste" label to each waste container. The label must include the full chemical name, "this compound (3-Fluoro-5-(2-methyl-5-benzothiazolyl)-benzonitrile)", and list all components and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Containers must be kept closed except when adding waste. Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do not attempt to treat or dispose of the chemical waste through methods such as evaporation or incineration outside of approved protocols.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper handling and disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound in a laboratory setting.
References
Navigating the Safe Handling of VU 0360223: A Procedural Guide
For researchers, scientists, and drug development professionals working with the novel mGluR5 negative allosteric modulator, VU 0360223, ensuring safe handling and disposal is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach grounded in the precautionary principle is essential. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Understanding the Compound: this compound
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | To prevent skin contact with the compound and its solutions. Check manufacturer's data for breakthrough times for DMSO. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles of the solid compound. |
| Body Protection | Fully fastened laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A step-by-step protocol ensures that all safety measures are addressed during the handling of this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: Designate a specific area within the laboratory for handling this compound, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers, before handling the compound.
2. Weighing and Solution Preparation:
-
Weighing: Handle the solid compound in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solvent (e.g., DMSO) to the pre-weighed compound slowly and carefully to avoid splashing. If necessary, use a vortex mixer or sonicator with a securely capped vial to aid dissolution.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Experimental Use:
-
Controlled Environment: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid Contamination: Use dedicated equipment where possible and thoroughly clean any shared equipment after use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of contaminated items such as weighing paper, pipette tips, and gloves in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of any contaminated sharps (e.g., needles) in a designated sharps container that is clearly labeled as hazardous waste. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. If there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, and if you are trained and have the appropriate spill kit, contain and clean up the spill wearing full PPE. For large spills, evacuate the laboratory and contact your institution's EHS department immediately. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps in the safe handling of this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
By adhering to these procedures, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment. Always consult with your institution's safety professionals for specific guidance and training.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
